molecular formula C11H20N2O3 B1621209 Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate CAS No. 333985-78-7

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Cat. No.: B1621209
CAS No.: 333985-78-7
M. Wt: 228.29 g/mol
InChI Key: DEOCAVMFASHQNK-UHFFFAOYSA-N
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Description

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (CAS 333985-78-7) is a high-purity piperidine derivative of significant interest in chemical and pharmaceutical research . This compound, with a molecular formula of C11H20N2O3 and a molecular weight of 228.29 g/mol, serves as a versatile building block in organic synthesis . Its structure features both an ethyl ester and a dimethylcarbamoyl group attached to the piperidine ring, making it a valuable intermediate for the synthesis of more complex molecules, potentially for the development of novel active compounds . Available in purities up to 98% , it is characterized by a LogP of 0.881 and a polar surface area (PSA) of 49.85 Ų, which are important parameters for researchers predicting its absorption and permeability in drug discovery projects . This product is intended for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order various quantities, from 1g to bulk sizes, from global suppliers .

Properties

IUPAC Name

ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-4-16-10(14)9-5-7-13(8-6-9)11(15)12(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOCAVMFASHQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365335
Record name ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333985-78-7
Record name ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and its derivatization is a key strategy in drug discovery.[1][2][3] This document outlines a robust and efficient two-component synthetic strategy, starting from commercially available precursors. We delve into the causality behind experimental choices, provide a self-validating protocol complete with characterization checkpoints, and emphasize the critical safety considerations required for handling the reagents. The guide is structured to provide both theoretical understanding and practical, actionable insights for scientists in the field.

Strategic Approach: Retrosynthetic Analysis

The most logical and industrially scalable approach to synthesizing Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is through a direct acylation of a pre-formed piperidine ring. This disconnection strategy simplifies the synthesis to a single, high-yielding final step, leveraging readily available starting materials.

The retrosynthetic analysis breaks the target molecule down at the N-C(O) bond, identifying Ethyl piperidine-4-carboxylate and a dimethylcarbamoylating agent as the key precursors.

G Target Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate Disconnect N-C(O) Bond Disconnection Target->Disconnect Precursor1 Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate) Disconnect->Precursor1 Precursor A Precursor2 Dimethylcarbamoyl Chloride Disconnect->Precursor2 Precursor B

Caption: Retrosynthetic pathway for the target compound.

Precursor Analysis and Sourcing

Success in synthesis begins with a thorough understanding of the starting materials. This section details the properties and sourcing of the two primary precursors.

Ethyl piperidine-4-carboxylate (Precursor A)

Also known as Ethyl isonipecotate, this compound is a versatile intermediate in organic synthesis, particularly for pharmaceuticals.[4][5] Its piperidine core and ester functionality make it an ideal starting point for creating diverse derivatives.[4]

Table 1: Properties of Ethyl piperidine-4-carboxylate

PropertyValueSource
CAS Number 1126-09-6
Molecular Formula C₈H₁₅NO₂[6]
Molecular Weight 157.21 g/mol [6]
Appearance Colorless to slightly brown liquid[5][7]
Boiling Point ~477 K (204 °C)[6]
Density ~1.03 g/cm³

This precursor is typically synthesized via the Fischer esterification of isonipecotic acid with ethanol, using a strong acid catalyst such as sulfuric acid or thionyl chloride.[5][7][8] For most laboratory applications, it is more practical to procure this material from a reputable chemical supplier.

Dimethylcarbamoyl Chloride (Precursor B)

Dimethylcarbamoyl chloride (DMCC) is a highly effective reagent for transferring a dimethylcarbamoyl group to nucleophiles like amines and alcohols.[9] However, its utility is matched by its significant hazard profile.

Causality of Choice: DMCC is selected for its high reactivity. The chlorine atom is an excellent leaving group, and the carbonyl carbon is highly electrophilic, ensuring a rapid and efficient reaction with the secondary amine of the piperidine precursor.

Table 2: Properties and Critical Hazards of Dimethylcarbamoyl Chloride

PropertyValueSource
CAS Number 79-44-7[9]
Molecular Formula C₃H₆ClNO[9]
Appearance Clear, colorless, corrosive liquid[9]
Hazards Highly Toxic, Mutagenic, Carcinogenic [9]

Authoritative Safety Insight: Due to its high toxicity and carcinogenic properties, all manipulations of dimethylcarbamoyl chloride must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles.[9] Stringent safety protocols are non-negotiable.

Synthesis Protocol: The Core Reaction

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of Ethyl piperidine-4-carboxylate acts as the nucleophile, attacking the electrophilic carbonyl carbon of DMCC. This forms an unstable tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the final product. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Tetrahedral Intermediate cluster_2 Step 3: Elimination of Leaving Group Piperidine-N R₂N-H DMCC-C Cl-C(=O)NMe₂ Piperidine-N->DMCC-C Lone pair attacks electrophilic carbon Intermediate [R₂N⁺H - C(O⁻) - Cl - NMe₂] Product R₂N-C(=O)NMe₂ Intermediate->Product Carbonyl reforms, Cl⁻ is expelled HCl H-Cl Intermediate->HCl

Caption: Mechanism of nucleophilic acyl substitution.

Experimental Procedure

This protocol is designed to be self-validating, with clear steps for reaction, workup, purification, and confirmation.

Table 3: Reagents and Quantities

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Ethyl piperidine-4-carboxylate157.215.00 g31.81.0
Dimethylcarbamoyl chloride107.543.76 g (2.98 mL)35.01.1
Triethylamine (TEA)101.194.83 g (6.65 mL)47.71.5
Dichloromethane (DCM)-100 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl piperidine-4-carboxylate (5.00 g, 31.8 mmol) and dichloromethane (100 mL). Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (4.83 g, 47.7 mmol) to the stirred solution.

  • Reagent Addition: Slowly add dimethylcarbamoyl chloride (3.76 g, 35.0 mmol) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 5 °C.

    • Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine spot is consumed.

  • Work-up (Quenching): Carefully add 50 mL of deionized water to the flask to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure product.

Characterization and Validation

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Table 4: Expected Product Characteristics

PropertyExpected Value
Appearance Colorless to pale yellow oil
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
¹H NMR (CDCl₃, 400 MHz) δ ~4.1 (q, 2H, -OCH₂CH₃), ~3.8 (m, 2H), ~2.9 (s, 6H, -N(CH₃)₂), ~2.8 (m, 2H), ~2.4 (m, 1H), ~1.9 (m, 2H), ~1.7 (m, 2H), ~1.2 (t, 3H, -OCH₂CH₃)
Mass Spec (ESI) m/z 229.15 [M+H]⁺
Yield (Typical) 85-95%

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire laboratory process, from initial setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Piperidine Precursor and DCM in Flask B Cool to 0 °C A->B C Add Triethylamine B->C D Slowly Add DMCC (Maintain < 5 °C) C->D E Warm to RT Stir for 4h D->E F Monitor by TLC E->F G Quench with H₂O F->G H Liquid-Liquid Extraction (Acid/Base Washes) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K L Calculate Yield K->L

Caption: High-level experimental workflow diagram.

Conclusion

This guide presents a scientifically sound, reliable, and well-documented method for synthesizing Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate. By understanding the rationale behind the chosen reagents and procedural steps, researchers can confidently execute this synthesis. The paramount importance of adhering to strict safety protocols when handling dimethylcarbamoyl chloride cannot be overstated. This protocol provides a solid foundation for producing this valuable intermediate, enabling further exploration in drug discovery and development programs.

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Sources

Structural Elucidation and Characterization of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Analytical Framework

Executive Summary

This technical guide outlines the systematic structural elucidation of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (


).[1] As a disubstituted piperidine derivative featuring both ester and urea functionalities, this molecule presents specific analytical challenges, particularly regarding rotational isomerism and carbonyl differentiation.[1] This document provides a self-validating workflow for researchers to confirm identity, purity, and connectivity using Mass Spectrometry (HRMS), Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR).[1]
Synthetic Context & Molecular Logic

Understanding the synthetic origin of the analyte is the first step in elucidation. This molecule is typically synthesized via the nucleophilic attack of ethyl isonipecotate (ethyl piperidine-4-carboxylate) on dimethylcarbamoyl chloride.[1]

Significance: This structure often appears as a pharmaceutical intermediate or a critical process impurity in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and other piperidine-based therapeutics.[1]

Synthesis R1 Ethyl Isonipecotate (C8H15NO2) I1 Tetrahedral Intermediate R1->I1 + Base (Et3N) R2 Dimethylcarbamoyl Chloride R2->I1 P1 TARGET MOLECULE Ethyl 1-(dimethylcarbamoyl) piperidine-4-carboxylate I1->P1 - Cl- By HCl (Byproduct) I1->By

Figure 1: Synthetic pathway and atom economy. Knowledge of the precursors aids in identifying potential impurities (e.g., unreacted starting material).[1]

Analytical Strategy: The "Rule of Three"

To ensure scientific integrity, the structure must be validated across three orthogonal physical properties: Mass (Formula), Vibration (Functional Groups), and Spin (Connectivity).[1]

Phase I: High-Resolution Mass Spectrometry (HRMS)

Before spectral assignment, the molecular formula must be unequivocally established.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode (

    
    ).[1]
    
  • Theoretical Calculation:

    • Formula:

      
      [1]
      
    • Exact Mass (Monoisotopic): 228.1474 Da [1]

  • Acceptance Criteria: Observed mass must be within 5 ppm of theoretical.

  • Fragmentation Pattern: Look for loss of the ethoxy group (

    
    ) or the dimethylamine fragment, confirming the periphery of the molecule.[1]
    
Phase II: Infrared Spectroscopy (FT-IR)

IR is critical here to distinguish the two distinct carbonyl environments (Ester vs. Urea), which often overlap in lower-resolution techniques.[1]

Functional GroupVibration ModeExpected Frequency (

)
Diagnostic Value
Ester C=O Stretching1730 – 1740 Sharp, strong band typical of saturated esters.[1][2]
Urea C=O Stretching1640 – 1660 Lower frequency due to resonance donation from two nitrogens (Amide-like character).[1]
C-O (Ester) Stretching1150 – 1200 "Rule of Three" confirmation for esters.[3]
C-H (Aliphatic) Stretching2850 – 2950 Confirms saturated piperidine/ethyl backbone.
Phase III: Nuclear Magnetic Resonance (NMR)

This is the definitive structural proof. The analysis must account for the restricted rotation around the Urea


 bond, which may cause the 

-methyl groups to appear as distinct signals or a broadened singlet depending on temperature and solvent.[1]

Solvent Selection:


 is standard. However, if signal overlap occurs (particularly with the piperidine ring protons), DMSO-

is recommended to separate signals via solvent effects.[1]

Predicted


 NMR Data (400 MHz, 

):
PositionGroup

(ppm)
MultiplicityIntegrationAssignment Logic
4-COOCH

CH

Ethyl

4.15Quartet (

Hz)
2HDeshielded by oxygen; characteristic ethyl pattern.[1]
N1 Piperidine

3.65 – 3.75Multiplet (dt)2HDeshielded by urea nitrogen; equatorial/axial averaging.[1]
N-Me

2.80Singlet6HNote:[1] May split into two singlets at low temp due to restricted rotation.
C4 Piperidine

2.45 – 2.55Multiplet (tt)1HAlpha to carbonyl; determines ester position.
C3, C5 Piperidine

1.60 – 1.90Multiplet4HShielded methylene envelope.[1]
4-COOCH

CH

Ethyl

1.25Triplet (

Hz)
3HCoupled to the ethyl methylene.[1]

Predicted


 NMR Data: 
  • Carbonyls: Distinct signals at ~174 ppm (Ester) and ~164 ppm (Urea).

  • N-Methyls: ~38 ppm .[1]

  • Piperidine Ring: C2/6 (~44 ppm), C4 (~41 ppm), C3/5 (~28 ppm).[1]

  • Ethyl:

    
     (~60 ppm), 
    
    
    
    (~14 ppm).[1]
Experimental Protocol: Self-Validating Workflow

This protocol ensures that the data collected is robust enough to defend the structure in a regulatory or publication setting.

Step 1: Sample Preparation[1]
  • Mass Check: Dissolve 0.1 mg in MeOH. Inject into ESI-MS. Stop if mass is incorrect.

  • NMR Prep: Dissolve 5–10 mg of the analyte in 0.6 mL of

    
     (containing 0.03% TMS).
    
    • Quality Control: Solution must be clear. Filter through cotton if particulate is visible.

Step 2: Acquisition Sequence

Run the following experiments in order. This sequence maximizes information while minimizing instrument time.

  • 1D Proton (

    
    ):  16 scans. Optimize SW (spectral width) to -2 to 14 ppm.
    
  • 1D Carbon (

    
    ):  1024 scans (proton decoupled).
    
  • COSY (Correlation Spectroscopy): Confirms the spin system of the piperidine ring (H2/6

    
     H3/5 
    
    
    
    H4).
  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their attached carbons. Crucial for distinguishing the N-Methyls from the piperidine ring.

  • HMBC (Heteronuclear Multiple Bond Coherence): The "Gold Standard" for connectivity.

    • Target Correlation 1: Look for cross-peaks between Piperidine H2/6 and the Urea Carbonyl (~164 ppm).

    • Target Correlation 2: Look for cross-peaks between Piperidine H4 and the Ester Carbonyl (~174 ppm).

Step 3: Decision Logic (Elucidation Flow)[1]

Workflow Start Start Elucidation MS HRMS Analysis Mass = 228.1474? Start->MS IR FT-IR Analysis Two C=O bands? MS->IR Pass Fail Re-evaluate Synthesis (Check Isomers) MS->Fail Fail NMR 1H NMR Analysis IR->NMR Check1 Ethyl Group Present? (q 4.1, t 1.2) NMR->Check1 Check2 N-Me Singlet? (~2.8 ppm) Check1->Check2 Yes Check1->Fail No HMBC HMBC Correlation H2/6 -> Urea C=O Check2->HMBC Yes Final STRUCTURE CONFIRMED HMBC->Final Correlations Found

Figure 2: The logical decision tree for structural confirmation. Each step acts as a gatekeeper for the next.

Critical Nuances & Troubleshooting

The Rotamer Issue: In dimethylurea derivatives, the


 bond has partial double-bond character (

).[1] At room temperature, the rotation of the dimethylamino group may be slow on the NMR timescale.
  • Observation: The singlet at 2.8 ppm may appear broadened or split into two distinct singlets (cis/trans relative to the carbonyl oxygen).

  • Resolution: If splitting complicates assignment, run the NMR at elevated temperature (e.g., 50°C).[1] The signals should coalesce into a sharp singlet as rotation becomes fast.

Isomer Differentiation: Ensure the ester is at position 4 and not position 3 (nipecotate derivative).

  • Differentiation: In the 4-isomer (symmetric), the H2 and H6 protons are chemically equivalent (or very similar).[1] In the 3-isomer (asymmetric), H2 and H6 are distinct and will show more complex coupling patterns in the COSY spectrum.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard reference for IR and NMR shifts of esters and ureas).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic grounding for urea synthesis and restricted rotation).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl isonipecotate. PubChem. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Data for predicting

    
     shifts of piperidine rings).
    

Sources

The Piperidine-4-Carboxylate Core: A Journey from Serendipity to Super-Potent Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Discovery, History, and Synthetic Evolution of a Landmark Pharmaceutical Scaffold

Introduction: The Unassuming Core of a Pharmaceutical Revolution

At the heart of some of the most potent and widely recognized analgesics lies a deceptively simple heterocyclic scaffold: the substituted piperidine-4-carboxylate. This chemical framework is the foundation for a class of synthetic opioids that fundamentally reshaped pain management in the 20th century. Unlike their predecessors derived from the complex polycyclic structure of morphine, these molecules were born entirely from laboratory synthesis.[1] This guide provides a technical deep-dive into the history of these compounds, tracing their lineage from a serendipitous discovery in pre-war Germany to the deliberate molecular engineering that yielded analgesics over 100 times the potency of morphine. We will explore the key scientific minds, the pivotal synthetic pathways, and the structure-activity relationships that defined this revolutionary class of pharmaceuticals.

The Genesis: Pethidine and the Dawn of Synthetic Opioids

The story of the piperidine-4-carboxylates begins not with a search for painkillers, but for antispasmodics. In the late 1930s, German chemist Otto Eisleb of IG Farben was investigating compounds with structural similarities to atropine, a known anticholinergic agent.[1][2][3] His work led to the synthesis of ethyl 1-methyl-4-phenylpiperidine-4-carboxylate in 1938-1939.[2][4]

The true potential of this new molecule, initially designated Hoechst 10446, was uncovered by his colleague, pharmacologist Otto Schaumann. During routine screening, Schaumann observed that mice injected with the compound exhibited a peculiar "S-shaped" tail posture, a reaction characteristic of morphine and other analgesics. This accidental discovery marked the birth of the first fully synthetic opioid, known as pethidine in Europe and meperidine in the United States (marketed as Demerol).[1][3][5]

Pharmacological Profile of Pethidine (Meperidine)

Pethidine exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptor, similar to morphine.[3][6] However, its distinct chemical structure confers a different pharmacological profile. It is less potent than morphine, with 80-100 mg of intramuscular pethidine being roughly equivalent to 10 mg of morphine.[7]

A critical aspect of pethidine's clinical profile is its metabolism. In the liver, it is N-demethylated to form norpethidine .[3] This active metabolite has about half the analgesic activity of the parent compound but is a potent central nervous system stimulant.[7] Accumulation of norpethidine, particularly in patients with renal impairment or during long-term administration, can lead to severe side effects, including tremors, delirium, and seizures.[3][7] This unique toxicity has significantly curtailed its use in modern medicine.[8]

The Leap in Potency: Paul Janssen and the Fentanyl Family

While pethidine was a landmark achievement, the quest for improved analgesics continued. The limitations of both morphine (histamine release, respiratory depression) and pethidine (low potency, toxic metabolite) created a clear therapeutic need for a more potent, safer synthetic opioid.[9][10]

This challenge was taken up by Dr. Paul Janssen of Janssen Pharmaceutica in Belgium. Recognizing the analgesic potential of the 4-phenylpiperidine core, Janssen began a systematic exploration of its structure-activity relationships (SAR).[10] He theorized that increasing the compound's lipophilicity could enhance its potency and ability to cross the blood-brain barrier.[11] His initial work on pethidine analogues led to the synthesis of phenoperidine in 1957, which was found to be over 100 times more potent than pethidine.[10]

This line of inquiry culminated in 1959-1960 with the synthesis of fentanyl , a molecule that would again redefine the landscape of anesthesiology and pain management.[7][8][12][13] Fentanyl was created by replacing pethidine's N-methyl group with a more complex N-phenethyl group and substituting the 4-position ester with a more potent N-propanilido group.[14] The result was a compound approximately 50 to 100 times more potent than morphine.[12][15]

The Fentanyl Analogs: A Study in Molecular Refinement

The discovery of fentanyl opened the floodgates to a new family of "super-potent" opioids. By making subtle modifications to the fentanyl scaffold, Janssen and others developed a series of analogs with distinct pharmacokinetic and pharmacodynamic profiles, tailored for specific clinical applications.[13]

  • Sufentanil: The addition of a thienyl ring to the N-acyl chain and a methoxymethyl group at the 4-position of the piperidine ring resulted in sufentanil, a compound 5-10 times more potent than fentanyl itself.

  • Alfentanil: Characterized by the replacement of the phenethyl group with an ethyl-tetrazolinone moiety, alfentanil has a much faster onset and shorter duration of action, making it ideal for brief surgical procedures.[16]

  • Remifentanil: Incorporating an ester linkage in the N-alkyl chain makes remifentanil susceptible to rapid hydrolysis by plasma and tissue esterases. This unique metabolic pathway gives it an exceptionally short half-life, allowing for precise, titratable intraoperative analgesia with minimal residual effects.

  • Carfentanil: A 4-carbomethoxy substitution dramatically increases potency, making carfentanil one of the most potent opioids known, estimated to be 10,000 times more potent than morphine.[17] It is used in veterinary medicine to tranquilize large animals.[17]

The development of these analogs demonstrates a masterful application of medicinal chemistry, illustrating how minor structural changes can profoundly impact a drug's interaction with its target receptor and its overall clinical profile.

Visualizing the Core and Its Evolution

The following diagrams illustrate the fundamental structures and synthetic logic that underpin the piperidine-4-carboxylate family.

Caption: The foundational 4-phenylpiperidine scaffold.

Caption: Key structural changes from Meperidine to Fentanyl.

Comparative Analysis: Pethidine vs. Fentanyl

The transition from pethidine to fentanyl represents one of the most significant leaps in analgesic potency in pharmaceutical history. The following tables summarize their key pharmacological and pharmacokinetic differences.

Table 1: Opioid Receptor Binding Affinity & Potency
Compoundμ-Opioid Receptor Ki (nM)Relative Analgesic Potency (Morphine = 1)
Morphine1 - 1001
Pethidine (Meperidine)> 1000.1
Fentanyl1.2 - 1.450 - 100
Sufentanil< 1500 - 1000
Carfentanil~ 0.19~ 10,000
(Data compiled from sources[6][11][17][18][19])
Table 2: Comparative Pharmacokinetics
ParameterPethidine (Meperidine)Fentanyl
Onset of Action (IV) 2-5 minutes1-2 minutes
Duration of Action 2-4 hours30-60 minutes
Lipophilicity (logP) ~ 3.2~ 4.0
Elimination Half-life 2.5 - 4 hours3 - 7 hours
Primary Metabolism Hepatic (CYPs), N-demethylation to active toxic metabolite (norpethidine)Hepatic (CYP3A4), N-dealkylation to inactive metabolites
(Data compiled from sources[2][3][11][15][20])

The higher lipophilicity of fentanyl allows it to rapidly cross the blood-brain barrier, contributing to its faster onset and greater potency compared to pethidine and morphine.[11] Furthermore, its metabolism to inactive compounds avoids the issue of toxic metabolite accumulation that plagues pethidine.[3]

Experimental Protocols: Recreating History in the Lab

The following protocols describe the foundational syntheses of meperidine and a modern, optimized approach to fentanyl. They are presented for informational purposes to illustrate the chemical principles involved.

Protocol 1: The Original Eisleb Synthesis of Pethidine (Meperidine)

This protocol is based on the original synthetic route involving a double alkylation and cyclization to form the piperidine ring.[5][21]

Causality: The choice of benzyl cyanide provides the necessary phenyl and nitrile groups at what will become the C4 position. N,N-bis(2-chloroethyl)methylamine is a classic nitrogen mustard that acts as a bifunctional alkylating agent, perfectly suited to react twice with the acidic α-carbon of the nitrile to form the six-membered piperidine ring in a single step.

Step-by-Step Methodology:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a suspension of sodium amide (NaNH₂) in an inert, anhydrous solvent such as toluene.

  • Deprotonation: Slowly add benzyl cyanide to the sodium amide suspension with vigorous stirring. The amide base deprotonates the α-carbon of the benzyl cyanide, forming a reactive carbanion (benzylic anion).

  • Cyclization: To the resulting solution of the anion, add N,N-bis(2-chloroethyl)methylamine dropwise. The first chloroethyl arm alkylates the benzylic anion. The second chloroethyl arm then undergoes an intramolecular nucleophilic substitution with the same carbon, closing the ring to form 1-methyl-4-phenyl-4-cyanopiperidine.

  • Hydrolysis: The resulting nitrile intermediate is then subjected to strong acidic hydrolysis (e.g., refluxing with concentrated sulfuric or hydrochloric acid). This converts the cyano group (-CN) into a carboxylic acid group (-COOH).

  • Esterification: The final step is a Fischer esterification. The carboxylic acid is refluxed with absolute ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield the ethyl ester, pethidine.

  • Purification: The final product is isolated as its hydrochloride salt by treating the free base with HCl, followed by recrystallization to achieve pharmaceutical purity.

G Workflow: Eisleb Synthesis of Pethidine Start Benzyl Cyanide + N,N-bis(2-chloroethyl)methylamine Step1 Deprotonation with NaNH2 in Toluene Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Intermediate1 1-methyl-4-phenyl-4-cyanopiperidine Step2->Intermediate1 Step3 Acidic Hydrolysis (H2SO4) Intermediate1->Step3 Intermediate2 Pethidinic Acid Step3->Intermediate2 Step4 Fischer Esterification (EtOH, H+) Intermediate2->Step4 End Pethidine (Meperidine) Step4->End

Caption: Key stages in the original synthesis of Pethidine.

Protocol 2: Optimized Modern Synthesis of Fentanyl

This common and efficient three-step route begins with a pre-formed piperidone ring, avoiding some of the more hazardous reagents of earlier methods.[14]

Causality: This approach is more convergent and modular. It starts with a 4-piperidone core and builds the necessary substituents onto it. Reductive amination is a highly efficient and reliable method for forming C-N bonds. The final acylation is a straightforward way to install the propanamide side chain crucial for high potency.

Step-by-Step Methodology:

  • N-Alkylation: Start with 4-piperidone monohydrate hydrochloride. Alkylate the piperidine nitrogen by reacting it with (2-bromoethyl)benzene in the presence of a suitable base (e.g., cesium carbonate) in a solvent like acetonitrile. This attaches the phenethyl group to the nitrogen, yielding N-phenethyl-4-piperidone.[14]

  • Reductive Amination: The N-phenethyl-4-piperidone is then reacted with aniline. The ketone and amine initially form an iminium ion intermediate, which is then reduced in situ to the secondary amine. A mild and selective reducing agent like sodium triacetoxyborohydride is ideal for this transformation, yielding N-phenyl-1-(2-phenylethyl)piperidin-4-amine.[14]

  • Acylation: The final step involves acylating the secondary amine formed in Step 2. This is achieved by reacting it with propionyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or Hünig's base) to neutralize the HCl byproduct. This reaction forms the final amide bond, yielding fentanyl.[14]

  • Salt Formation & Purification: The fentanyl free base can be converted to its citrate or hydrochloride salt for pharmaceutical use and purified via recrystallization.[14]

G Workflow: Optimized Fentanyl Synthesis Start 4-Piperidone + (2-bromoethyl)benzene Step1 N-Alkylation (Base, MeCN) Start->Step1 Intermediate1 N-phenethyl-4-piperidone Step1->Intermediate1 Step2 Reductive Amination (Aniline, NaBH(OAc)3) Intermediate1->Step2 Intermediate2 4-Anilino-N-phenethylpiperidine (4-ANPP) Step2->Intermediate2 Step3 Acylation (Propionyl Chloride, Base) Intermediate2->Step3 End Fentanyl Step3->End

Caption: A modern, efficient three-step synthesis of Fentanyl.

Conclusion

The history of substituted piperidine-4-carboxylates is a compelling narrative of scientific progress, moving from serendipity to rational drug design. The initial discovery of pethidine by Otto Eisleb and Otto Schaumann provided the world with its first fully synthetic opioid and, crucially, a novel chemical scaffold ripe for exploration.[3] Two decades later, Paul Janssen's systematic and brilliant manipulation of this scaffold gave rise to fentanyl and its analogs, compounds that achieved a level of potency previously unimaginable and which remain indispensable tools in modern medicine.[7][12] The journey from pethidine to fentanyl showcases the power of medicinal chemistry to refine and enhance molecular function, a legacy that continues to influence the development of new therapeutics today.

References

  • Fentanyl History. (n.d.). News-Medical.Net. [Link]

  • Synthesis of Pethidine aka Meperidine. (n.d.). Chemistry Steps. [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Appearance, Formulations & History | What Is Meperidine? (n.d.). Ophelia. [Link]

  • The Complex Journey of Fentanyl: From Medical Marvel to Public Health Crisis. (2025). Oreate AI. [Link]

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  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Casy, A. F., et al. (1987). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. [Link]

  • Fentanyl Synthetic Methodology: A Comparative Study. (1993). DTIC. [Link]

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Introduction: The Piperidine-4-carboxylate Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Applications of Piperidine-4-carboxylates

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional scaffold that can effectively present substituents for interaction with biological targets.[2] Furthermore, the nitrogen atom can act as a basic center or a point for further chemical modification, influencing the compound's physicochemical properties such as solubility and lipophilicity.[4]

Within this privileged scaffold, piperidine-4-carboxylates and their derivatives represent a particularly versatile and strategically important class of building blocks.[5] The ester or carboxylic acid at the 4-position serves as a crucial functional handle, allowing for a wide range of chemical transformations to build molecular complexity.[6][7] This unique combination of a conformationally defined saturated ring and a modifiable functional group has made the piperidine-4-carboxylate core a cornerstone in the development of drugs across numerous therapeutic areas, including treatments for disorders of the central nervous system (CNS), inflammation, and infectious diseases.[1][8][9] This guide provides a comprehensive overview of the principal synthetic routes to this valuable scaffold and explores its diverse applications in modern drug development.

PART 1: Core Synthetic Methodologies

The efficient construction of the piperidine-4-carboxylate ring system is a critical task in medicinal chemistry. The choice of synthetic strategy is often dictated by the availability of starting materials, the desired substitution pattern, scalability, and stereochemical requirements. Three primary methodologies dominate the landscape: catalytic hydrogenation of pyridine precursors, intramolecular cyclization via the Dieckmann condensation, and reductive amination strategies.

Catalytic Hydrogenation of Pyridine Precursors

The most direct and atom-economical approach to piperidine-4-carboxylates is the catalytic hydrogenation of their aromatic pyridine counterparts (e.g., isonicotinic acid derivatives).[3][10] This method involves the reduction of the pyridine ring using hydrogen gas in the presence of a heavy metal catalyst.

Causality and Mechanistic Insights: The aromaticity of the pyridine ring makes its reduction challenging, often requiring elevated temperatures and pressures.[11] A key consideration is catalyst poisoning by the basic nitrogen atom of both the pyridine starting material and the resulting piperidine product.[12] To overcome this, hydrogenation is typically performed in an acidic medium, such as glacial acetic acid.[11][13] The acid protonates the nitrogen atom, preventing its lone pair of electrons from deactivating the metal catalyst surface and thereby facilitating smooth reduction.

Commonly employed catalysts include Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium (e.g., Rh₂O₃ or Rh on carbon), and Nickel.[11][13][14] Platinum and rhodium catalysts are generally more active and allow for milder reaction conditions (lower pressures and temperatures), whereas nickel catalysts often require more forcing conditions.[13][15]

Experimental Protocol: Hydrogenation of Ethyl Isonicotinate using PtO₂

  • Reactor Setup: To a high-pressure hydrogenation vessel, add ethyl isonicotinate (1 equivalent) and glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, ~1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-70 bar) and begin vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically run at room temperature for 8-18 hours.[11]

  • Work-up: Once the reaction is complete (hydrogen uptake ceases), carefully vent the reactor and purge with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the platinum catalyst. Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl piperidine-4-carboxylate. Further purification can be achieved by distillation or chromatography if necessary.

G cluster_conditions Reaction Conditions Pyridine Ethyl Pyridine-4-carboxylate Catalyst PtO₂, H₂ Glacial Acetic Acid Pyridine->Catalyst Piperidine Ethyl Piperidine-4-carboxylate Catalyst->Piperidine Reduction Pressure Pressure: 50-70 bar Temp Temperature: Room Temp

Caption: Catalytic Hydrogenation of a Pyridine Precursor.

The Dieckmann Condensation Route

The Dieckmann condensation is a powerful intramolecular reaction for forming five- or six-membered rings.[16] In the context of piperidine synthesis, it is used to construct the core ring structure from an acyclic diester precursor, typically leading to a β-keto ester intermediate.[10][17][18]

Causality and Mechanistic Insights: This strategy involves a two-step sequence starting from a primary amine. The amine undergoes a double Michael addition with two equivalents of an α,β-unsaturated ester (like ethyl acrylate) to form a tertiary amine bearing two ester-terminated side chains. This acyclic diester is the key precursor for the cyclization.

Treatment of this diester with a strong base (e.g., sodium ethoxide) initiates an intramolecular Claisen condensation. The base deprotonates the α-carbon of one ester chain, creating an enolate that attacks the carbonyl carbon of the other ester chain. Subsequent elimination of an alkoxide group yields a cyclic β-keto ester (a 3-alkoxycarbonyl-4-piperidone).[17] This intermediate is then subjected to acidic hydrolysis and decarboxylation to remove the ester group at the 3-position, affording an N-substituted-4-piperidone. The piperidone can then be converted to the desired piperidine-4-carboxylate through various standard organic transformations.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

  • Step A: Michael Addition

    • Dissolve benzylamine (1 equivalent) in methanol.

    • Slowly add a solution of methyl acrylate (2.2 equivalents) in methanol dropwise while stirring, maintaining the temperature below 30°C.

    • After the addition is complete, stir the reaction at room temperature for 12-24 hours until TLC analysis indicates the consumption of benzylamine.

    • Concentrate the reaction mixture under reduced pressure to obtain crude N,N-bis(β-methyl propionate)benzylamine.[17]

  • Step B: Dieckmann Cyclization, Hydrolysis, and Decarboxylation

    • Prepare sodium methoxide by carefully adding sodium metal (1.2 equivalents) to anhydrous toluene, followed by the slow addition of methanol.

    • Heat the sodium methoxide suspension and add the crude diester from Step A dropwise. Reflux the mixture for several hours.[17]

    • Cool the reaction and quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Heat the acidic mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

    • Cool the mixture, make it basic with a strong base (e.g., NaOH), and extract with an organic solvent (e.g., diethyl ether).

    • Dry the combined organic extracts, filter, and concentrate to yield crude 1-benzyl-4-piperidone, which can be purified by distillation.

G Start Primary Amine + 2x Methyl Acrylate Diester Acyclic Diester Start->Diester Michael Addition KetoEster Cyclic β-Keto Ester Diester->KetoEster Dieckmann Condensation (Base) Piperidone N-Substituted-4-piperidone KetoEster->Piperidone Hydrolysis & Decarboxylation (Acid) G Dicarbonyl 1,5-Dicarbonyl Compound Iminium1 Intermediate Iminium Ion Dicarbonyl->Iminium1 + Amine, -H₂O Amine R-NH₂ CyclicIminium Cyclic Iminium Ion Iminium1->CyclicIminium Intramolecular Condensation Piperidine Substituted Piperidine CyclicIminium->Piperidine Reduction Reducer NaBH₃CN Reducer->CyclicIminium G Start Start: Desired Piperidine-4-carboxylate Structure Q1 Is the corresponding pyridine-4-carboxylate readily available? Start->Q1 Q2 Is stereocontrol or high functionalization (e.g., polyol) critical? Q1->Q2 No M1 Use Catalytic Hydrogenation Q1->M1 Yes Q3 Is an N-substituted 4-piperidone an acceptable intermediate? Q2->Q3 No M2 Consider Reductive Amination Q2->M2 Yes M3 Use Dieckmann Condensation Q3->M3 Yes End Re-evaluate starting materials or consider alternative routes Q3->End No

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical principles governing its solubility based on its molecular structure, and present detailed, field-proven protocols for its empirical determination in common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and practical, actionable methodologies for solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, few physicochemical properties are as fundamental as solubility. Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failures.[1] Therefore, a thorough understanding and precise measurement of a compound's solubility are paramount in the early stages of drug discovery and development to guide lead optimization and formulation strategies.[4]

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a molecule of interest in medicinal chemistry. Its structural features, comprising a piperidine ring, an ethyl ester, and a dimethylcarbamoyl group, present a unique solubility profile that necessitates careful characterization. This guide will provide the necessary tools to comprehensively evaluate its behavior in various solvent systems.

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] The polarity of the functional groups present and the overall molecular size are key determinants of these interactions.[5][6]

Molecular Structure Analysis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

To predict the solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, we must first examine its constituent functional groups and their contributions to its overall polarity.

  • Piperidine Ring: The saturated heterocyclic amine core is a polar feature capable of hydrogen bonding.

  • Ethyl Ester Group (-COOEt): The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, contributing to polarity. The ethyl group, however, adds a nonpolar, hydrophobic character.

  • Dimethylcarbamoyl Group (-CON(CH₃)₂): The carbonyl oxygen is a hydrogen bond acceptor, and the polar nature of the amide bond increases the overall polarity of the molecule. The two methyl groups contribute to its nonpolar character.

Overall, the presence of multiple polar functional groups capable of hydrogen bonding suggests that Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate will exhibit appreciable solubility in polar solvents. However, the presence of nonpolar alkyl groups will also allow for some solubility in less polar or nonpolar solvents.

Predicting Solubility in Common Solvents

Based on the structural analysis, we can make the following predictions:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. We anticipate good solubility in these solvents due to the potential for strong intermolecular hydrogen bonding with the ester and carbamoyl groups of the target molecule.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): These solvents have dipole moments and can act as hydrogen bond acceptors. Good solubility is expected, particularly in DMSO, which is a powerful solvent for a wide range of organic compounds.[7][8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar alkyl regions of the molecule will have favorable van der Waals interactions with these solvents. However, the highly polar functional groups will be disfavored, likely resulting in lower solubility compared to polar solvents.

The following diagram illustrates the key structural features influencing the solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate.

Solubility_Factors cluster_molecule Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate cluster_interactions Intermolecular Interactions Molecule Core Structure Ester Ethyl Ester (-COOEt) Molecule->Ester Polar/Nonpolar Carbamoyl Dimethylcarbamoyl (-CON(CH3)2) Molecule->Carbamoyl Polar/Nonpolar Piperidine Piperidine Ring Molecule->Piperidine Polar Van_der_Waals Van der Waals Molecule->Van_der_Waals Alkyl groups H_Bonding Hydrogen Bonding Ester->H_Bonding Acceptor Dipole_Dipole Dipole-Dipole Ester->Dipole_Dipole Carbamoyl->H_Bonding Acceptor Carbamoyl->Dipole_Dipole Piperidine->H_Bonding Acceptor

Caption: Key structural features of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate and their corresponding intermolecular interactions governing solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. Two primary types of solubility assays are commonly employed in drug discovery: thermodynamic and kinetic solubility.[7][9]

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation when the solid and solution phases are in equilibrium.[7][10] This is a crucial parameter for late-stage drug development and formulation.[11]

This protocol is based on the widely accepted shake-flask method.[8]

Materials:

  • Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetonitrile, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each test solvent in separate vials. The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze it by a validated HPLC-UV method.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution and inject them into the HPLC to generate a calibration curve.

  • Calculation: Determine the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve. The solubility is expressed in units such as mg/mL or µg/mL.

The following diagram outlines the workflow for the thermodynamic solubility assay.

Thermodynamic_Solubility_Workflow start Start excess_solid Add Excess Solid to Solvent start->excess_solid equilibrate Equilibrate (24-48h with shaking) excess_solid->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC-UV Analysis filter->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[7][8] This high-throughput screening method is valuable in early drug discovery for ranking compounds.[11]

Materials:

  • Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (dissolved in 100% DMSO, e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well plates

  • Plate shaker

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer) or LC-MS/MS system

Procedure:

  • Compound Addition: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in the wells of a 96-well plate. The final DMSO concentration should be low (typically 1-2%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a set period (e.g., 1-2 hours).[11]

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or turbidimetry. Alternatively, the plate can be filtered, and the concentration of the compound remaining in the filtrate can be determined by UV-Vis spectroscopy or LC-MS/MS.[9]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

The following diagram illustrates the workflow for the kinetic solubility assay.

Kinetic_Solubility_Workflow start Start add_dmso_stock Add DMSO Stock to Aqueous Buffer start->add_dmso_stock incubate Incubate (1-2h with shaking) add_dmso_stock->incubate detect_precipitate Detect Precipitation (Nephelometry/UV-Vis/LC-MS) incubate->detect_precipitate analyze Analyze Data detect_precipitate->analyze end End analyze->end

Caption: Workflow for the high-throughput determination of kinetic solubility.

Data Presentation and Interpretation

The solubility data for Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.

Table 1: Predicted and Experimentally Determined Solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Solvent SystemSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL)
WaterPolar ProticModerate to HighTo be determined
PBS (pH 7.4)Polar Protic (Aqueous Buffer)Moderate to HighTo be determined
EthanolPolar ProticHighTo be determined
MethanolPolar ProticHighTo be determined
DMSOPolar AproticVery HighTo be determined
AcetonitrilePolar AproticModerateTo be determined
AcetonePolar AproticModerateTo be determined
DichloromethaneNonpolarLow to ModerateTo be determined
TolueneNonpolarLowTo be determined
HexaneNonpolarVery LowTo be determined

Conclusion

The solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a critical parameter that will influence its handling, formulation, and ultimately its potential as a pharmaceutical intermediate. Based on its molecular structure, it is predicted to be highly soluble in polar solvents, with decreasing solubility in less polar and nonpolar solvents. The detailed protocols provided in this guide for both thermodynamic and kinetic solubility determination will enable researchers to obtain accurate and reliable data to inform their drug discovery and development efforts. A thorough understanding of the solubility profile of this compound will undoubtedly facilitate its successful application in medicinal chemistry.

References

  • Alsenz J, Kansy M. High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. 2007;59(7):546-567. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Singhvi G, Sonavane S, Gupta A, Gampa G, Goyal M. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2012;24(12):5528-5530. [Link]

  • Savjani KT, Gajjar AK, Savjani JK. Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. 2012;2012:195727. [Link]

  • Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. Published July 5, 2021. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Published April 6, 2023. [Link]

  • The Importance of Solubility for New Drug Molecules. Pharma's Almanac. Published May 11, 2020. [Link]

  • Chemistry For Everyone. What Affects Solubility Of Organic Compounds? YouTube. Published February 9, 2025. [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

Sources

A Researcher's Technical Guide to the Commercial Sourcing and Application of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, a specialized chemical intermediate. Designed for professionals in drug discovery, medicinal chemistry, and organic synthesis, this document details the compound's commercial availability, key chemical properties, and strategic applications as a molecular building block.

Introduction: Strategic Value in Synthesis

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (CAS No. 333985-78-7) is a polysubstituted piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional orientation.[1][2] This specific compound features two key functional groups: an ethyl ester and a dimethylcarbamoyl group attached to the piperidine nitrogen.

The N-dimethylcarbamoyl group imparts a unique electronic and steric profile compared to more common N-alkyl or N-Boc protecting groups. It is a stable, polar amide that can influence the molecule's solubility and metabolic stability. The ethyl ester at the 4-position serves as a versatile handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse compound libraries.[1] Consequently, this molecule is a valuable starting material for synthesizing more complex target molecules, particularly in the development of novel therapeutics.[2][3]

Chemical Identity and Core Properties

Before procurement, it is essential to verify the identity and fundamental properties of the material.

PropertyValueSource
CAS Number 333985-78-7[4][5]
Molecular Formula C₁₁H₂₀N₂O₃[5]
Molecular Weight 228.29 g/mol [5]
Canonical SMILES O=C(C1CCN(C(N(C)C)=O)CC1)OCC[5]
IUPAC Name ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylateN/A

Note: Experimentally determined physicochemical properties such as boiling point, melting point, and density for this specific compound are not widely published. Researchers should obtain a Certificate of Analysis from the supplier for batch-specific data.

Commercial Availability and Procurement

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is available from several specialized chemical suppliers, primarily catering to the research and development sector. Availability is typically in research quantities (grams to kilograms), with options for custom or bulk synthesis.

When selecting a supplier, the primary validation checkpoint is the Certificate of Analysis (CofA) . This document is non-negotiable as it provides batch-specific data on purity (typically determined by HPLC or GC) and identity (confirmed by ¹H NMR or Mass Spectrometry). A minimum purity of >95% is recommended for most synthetic applications to avoid complications from uncharacterized impurities.

The following table summarizes known global suppliers. Lead times and stock levels are subject to change and should be verified directly with the vendor.

SupplierRegion(s) ServedTypical PurityWebsite/Contact
BLD Pharm Global≥95%
Ambeed Global≥95%
Key Organics United Kingdom, EuropeInquire
ChemScence United StatesInquire
A2B Chem United StatesInquire

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for CAS 333985-78-7 is not consistently available. Therefore, researchers must handle this compound with the standard precautions applied to novel laboratory chemicals of unknown toxicity.

  • Engineering Controls : Handle exclusively in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Personal Protective Equipment (PPE) : Standard PPE is mandatory, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Toxicological Profile : The toxicological properties have not been fully investigated. Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid all direct contact.

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Application Focus: A Versatile Synthetic Intermediate

The primary value of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate lies in its utility as a scaffold for further chemical elaboration. A common and logical next step in a drug discovery campaign is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation unmasks a new functional handle that is crucial for forming amide bonds, a cornerstone of medicinal chemistry.

The resulting carboxylic acid, 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid , can then be coupled with a diverse range of primary or secondary amines to build a library of amide derivatives, enabling the exploration of structure-activity relationships (SAR).

Below is a conceptual workflow and a detailed experimental protocol for this key transformation.

Conceptual Workflow: Ester Hydrolysis

The following diagram illustrates the straightforward conversion of the commercially available ester to the key carboxylic acid intermediate.

G cluster_start Starting Material cluster_process Process cluster_product Product Start Ethyl 1-(dimethylcarbamoyl) piperidine-4-carboxylate (CAS: 333985-78-7) Process Ester Hydrolysis Start->Process 1. LiOH, THF/H₂O 2. HCl (aq) workup Product 1-(dimethylcarbamoyl) piperidine-4-carboxylic acid Process->Product

Caption: Workflow for the hydrolysis of the title compound.

Field-Proven Protocol: Synthesis of 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid

This protocol describes a standard saponification (ester hydrolysis) procedure. The causality behind the reagent choice is critical: Lithium hydroxide (LiOH) is used as the base because it is less likely than sodium or potassium hydroxide to promote side reactions like enolization, and the reaction can often be run at room temperature. A mixed solvent system of tetrahydrofuran (THF) and water ensures that both the organic starting material and the inorganic base are soluble, facilitating a smooth reaction.

Materials:

  • Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Ethyl Acetate (EtOAc), for extraction

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio, e.g., 12 mL THF and 4 mL H₂O per 1 gram of starting material). Stir at room temperature until a clear solution is obtained.

  • Base Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

    • Rationale: A slight excess of base (1.5 eq) is used to ensure the reaction goes to completion in a reasonable timeframe.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material spot/peak. Reactions are typically complete within 2-6 hours.

  • Quenching and Acidification: Once the reaction is complete, carefully remove the THF under reduced pressure using a rotary evaporator. Add water to the remaining aqueous residue and then cool the flask in an ice bath. Slowly acidify the solution to a pH of ~3-4 by adding 1M HCl. A white precipitate (the product) should form.

    • Self-Validation Check: The formation of a precipitate upon acidification is a strong indicator that the desired carboxylic acid has been formed, as it is generally less soluble in acidic water than its corresponding lithium salt.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar carboxylic acid product while leaving inorganic salts behind in the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product, 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid, is often obtained as a white solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a readily accessible and highly valuable chemical intermediate for drug discovery and development. Its unique N-carbamoyl feature and versatile C-4 ester handle provide a robust platform for generating novel molecular entities. By following rigorous procurement practices, such as mandating a Certificate of Analysis, and adhering to standard laboratory safety protocols, researchers can effectively integrate this building block into their synthetic programs to accelerate the discovery of new chemical matter.

References

  • Aroma Aromatics & Flavours. (n.d.). 3 Ethyl Pyridine Manufacturer, Exporter, Supplier. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved January 30, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3-ethyl pyridine 3-ethylpyridine. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-formylpiperidine-1-carboxylate. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2016). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2016). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. Retrieved January 30, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved January 30, 2026, from [Link]

  • ChemSrc. (2021). dmcl | CAS#:79-44-7. Retrieved January 30, 2026, from [Link]

  • Mol-Instincts. (n.d.). Ethyl 1-(DiMethylcarbaMoyl)piperidine-4-carboxylate | 333985-78-7. Retrieved January 30, 2026, from [Link]

  • ChemSrc. (n.d.). ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate | 333985-78-7. Retrieved January 30, 2026, from [Link]

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Methodological & Application

Step-by-step synthesis protocol for Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step synthesis protocol for Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (CAS: 333985-78-7). This compound is a functionalized piperidine derivative often employed as a building block in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.

Part 1: Safety & Risk Assessment (Critical)

Warning: High-Hazard Reagents This protocol utilizes Dimethylcarbamoyl chloride (DMCC) , a highly toxic reagent. Strict adherence to safety protocols is mandatory.

  • Dimethylcarbamoyl chloride (CAS 79-44-7): Classified as a suspected human carcinogen (GHS Category 1B/2) and acutely toxic by inhalation and skin contact. It is a lachrymator and a potent acylating agent.

    • Control Measure: All operations involving DMCC must be performed inside a certified chemical fume hood.

    • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are required. A full-face respirator is recommended if the fume hood sash must be raised significantly.

    • Decontamination: Spills should be neutralized immediately with aqueous ammonia or sodium hydroxide solution.

Part 2: Reaction Design & Mechanism

Synthetic Strategy: Nucleophilic Acyl Substitution The synthesis proceeds via the carbamoylation of the secondary amine, Ethyl isonipecotate (Ethyl piperidine-4-carboxylate), with Dimethylcarbamoyl chloride .

  • Nucleophile: The secondary amine of the piperidine ring.

  • Electrophile: The carbonyl carbon of the carbamoyl chloride.

  • Base: A tertiary amine (Triethylamine or DIPEA) is essential to neutralize the hydrogen chloride (HCl) by-product, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.

Chemical Equation:



Part 3: Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3][4][5][6]MW ( g/mol )Equiv.Role
Ethyl isonipecotate 1126-09-6157.211.0Substrate
Dimethylcarbamoyl chloride 79-44-7107.541.1Reagent
Triethylamine (TEA) 121-44-8101.191.5Base/Scavenger
Dichloromethane (DCM) 75-09-284.93SolventReaction Medium
Step-by-Step Procedure

1. Reaction Setup

  • Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Purge the flask with nitrogen or argon to maintain an inert atmosphere (moisture can hydrolyze the carbamoyl chloride).

  • Add Ethyl isonipecotate (1.57 g, 10.0 mmol) and Dichloromethane (anhydrous, 50 mL).

  • Add Triethylamine (2.1 mL, 15.0 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling controls the exothermic nature of the acylation and minimizes side reactions.

2. Addition of Electrophile

  • Prepare a solution of Dimethylcarbamoyl chloride (1.18 g, 1.01 mL, 11.0 mmol) in a small volume of DCM (5 mL) in a separate vial.

  • Add the DMCC solution dropwise to the stirred amine solution at 0 °C over a period of 10–15 minutes.

    • Observation: Slight fuming or precipitate formation (TEA·HCl salts) may occur.

3. Reaction Phase

  • Once addition is complete, allow the mixture to stir at 0 °C for another 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes). The starting amine (ninhydrin active) should disappear.

4. Workup & Isolation

  • Quench the reaction by adding Water (50 mL) to dissolve the triethylamine hydrochloride salts.

  • Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once more with DCM (2 x 20 mL).

  • Washing: Wash the combined organic phases sequentially with:

    • 1M HCl (30 mL) – Removes unreacted amine/TEA.

    • Saturated NaHCO₃ (30 mL) – Neutralizes trace acid.

    • Brine (30 mL) – Dries the organic layer.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .[4]

  • Filtration & Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

5. Purification

  • The crude product is often sufficiently pure (>95%) for subsequent steps.

  • If necessary, purify via flash column chromatography using a gradient of Hexanes:Ethyl Acetate (4:1 to 1:1) .

Part 4: Characterization Data

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₁H₂₀N₂O₃

  • Molecular Weight: 228.29 g/mol [1]

  • ¹H NMR (400 MHz, CDCl₃) Expected Signals:

    • δ 4.13 (q, 2H, O-CH₂ -CH₃)

    • δ 3.65 (dt, 2H, Piperidine N-CH eq)

    • δ 2.89 (dt, 2H, Piperidine N-CH ax)

    • δ 2.80 (s, 6H, N(CH₃ )₂)

    • δ 2.45 (m, 1H, CH-COOEt)

    • δ 1.90 (m, 2H, Piperidine ring)

    • δ 1.65 (m, 2H, Piperidine ring)

    • δ 1.25 (t, 3H, O-CH₂-CH₃ )

Part 5: Process Visualization

The following diagram illustrates the critical pathway for the synthesis and isolation of the target compound.

SynthesisProtocol Start Start: Reagent Prep Solubilization Dissolve Ethyl Isonipecotate & TEA in DCM Start->Solubilization Cooling Cool to 0°C (Ice Bath) Solubilization->Cooling Addition Dropwise Addition of Dimethylcarbamoyl Chloride Cooling->Addition Exotherm Control Reaction Stir 4-12h (Warm to RT) Addition->Reaction N-Acylation Quench Quench with Water Dissolve Salts Reaction->Quench Completion (TLC) Extraction Phase Separation (DCM/Water) Quench->Extraction Wash Wash: 1M HCl -> NaHCO3 -> Brine Extraction->Wash Purification Drying Dry (Na2SO4) & Concentrate Wash->Drying Product Final Product: Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate Drying->Product

Figure 1: Operational workflow for the carbamoylation of ethyl isonipecotate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11106043, Ethyl 1-ethylpiperidine-4-carboxylate (Related Structure/Precursor Data). Retrieved from .

  • ChemicalBook. Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate Product Properties. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: Dimethylcarbamoyl chloride. Retrieved from .

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical principles governing its solubility based on its molecular structure, and present detailed, field-proven protocols for its empirical determination in common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and practical, actionable methodologies for solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, few physicochemical properties are as fundamental as solubility. Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failures.[1] Therefore, a thorough understanding and precise measurement of a compound's solubility are paramount in the early stages of drug discovery and development to guide lead optimization and formulation strategies.[4]

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a molecule of interest in medicinal chemistry. Its structural features, comprising a piperidine ring, an ethyl ester, and a dimethylcarbamoyl group, present a unique solubility profile that necessitates careful characterization. This guide will provide the necessary tools to comprehensively evaluate its behavior in various solvent systems.

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] The polarity of the functional groups present and the overall molecular size are key determinants of these interactions.[5][6]

Molecular Structure Analysis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

To predict the solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, we must first examine its constituent functional groups and their contributions to its overall polarity.

  • Piperidine Ring: The saturated heterocyclic amine core is a polar feature capable of hydrogen bonding.

  • Ethyl Ester Group (-COOEt): The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, contributing to polarity. The ethyl group, however, adds a nonpolar, hydrophobic character.

  • Dimethylcarbamoyl Group (-CON(CH₃)₂): The carbonyl oxygen is a hydrogen bond acceptor, and the polar nature of the amide bond increases the overall polarity of the molecule. The two methyl groups contribute to its nonpolar character.

Overall, the presence of multiple polar functional groups capable of hydrogen bonding suggests that Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate will exhibit appreciable solubility in polar solvents. However, the presence of nonpolar alkyl groups will also allow for some solubility in less polar or nonpolar solvents.

Predicting Solubility in Common Solvents

Based on the structural analysis, we can make the following predictions:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. We anticipate good solubility in these solvents due to the potential for strong intermolecular hydrogen bonding with the ester and carbamoyl groups of the target molecule.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): These solvents have dipole moments and can act as hydrogen bond acceptors. Good solubility is expected, particularly in DMSO, which is a powerful solvent for a wide range of organic compounds.[7][8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar alkyl regions of the molecule will have favorable van der Waals interactions with these solvents. However, the highly polar functional groups will be disfavored, likely resulting in lower solubility compared to polar solvents.

The following diagram illustrates the key structural features influencing the solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate.

Solubility_Factors cluster_molecule Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate cluster_interactions Intermolecular Interactions Molecule Core Structure Ester Ethyl Ester (-COOEt) Molecule->Ester Polar/Nonpolar Carbamoyl Dimethylcarbamoyl (-CON(CH3)2) Molecule->Carbamoyl Polar/Nonpolar Piperidine Piperidine Ring Molecule->Piperidine Polar Van_der_Waals Van der Waals Molecule->Van_der_Waals Alkyl groups H_Bonding Hydrogen Bonding Ester->H_Bonding Acceptor Dipole_Dipole Dipole-Dipole Ester->Dipole_Dipole Carbamoyl->H_Bonding Acceptor Carbamoyl->Dipole_Dipole Piperidine->H_Bonding Acceptor

Caption: Key structural features of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate and their corresponding intermolecular interactions governing solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. Two primary types of solubility assays are commonly employed in drug discovery: thermodynamic and kinetic solubility.[7][9]

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation when the solid and solution phases are in equilibrium.[7][10] This is a crucial parameter for late-stage drug development and formulation.[11]

This protocol is based on the widely accepted shake-flask method.[8]

Materials:

  • Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetonitrile, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each test solvent in separate vials. The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze it by a validated HPLC-UV method.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution and inject them into the HPLC to generate a calibration curve.

  • Calculation: Determine the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve. The solubility is expressed in units such as mg/mL or µg/mL.

The following diagram outlines the workflow for the thermodynamic solubility assay.

Thermodynamic_Solubility_Workflow start Start excess_solid Add Excess Solid to Solvent start->excess_solid equilibrate Equilibrate (24-48h with shaking) excess_solid->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC-UV Analysis filter->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[7][8] This high-throughput screening method is valuable in early drug discovery for ranking compounds.[11]

Materials:

  • Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (dissolved in 100% DMSO, e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well plates

  • Plate shaker

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer) or LC-MS/MS system

Procedure:

  • Compound Addition: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in the wells of a 96-well plate. The final DMSO concentration should be low (typically 1-2%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a set period (e.g., 1-2 hours).[11]

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or turbidimetry. Alternatively, the plate can be filtered, and the concentration of the compound remaining in the filtrate can be determined by UV-Vis spectroscopy or LC-MS/MS.[9]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

The following diagram illustrates the workflow for the kinetic solubility assay.

Kinetic_Solubility_Workflow start Start add_dmso_stock Add DMSO Stock to Aqueous Buffer start->add_dmso_stock incubate Incubate (1-2h with shaking) add_dmso_stock->incubate detect_precipitate Detect Precipitation (Nephelometry/UV-Vis/LC-MS) incubate->detect_precipitate analyze Analyze Data detect_precipitate->analyze end End analyze->end

Caption: Workflow for the high-throughput determination of kinetic solubility.

Data Presentation and Interpretation

The solubility data for Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.

Table 1: Predicted and Experimentally Determined Solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Solvent SystemSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL)
WaterPolar ProticModerate to HighTo be determined
PBS (pH 7.4)Polar Protic (Aqueous Buffer)Moderate to HighTo be determined
EthanolPolar ProticHighTo be determined
MethanolPolar ProticHighTo be determined
DMSOPolar AproticVery HighTo be determined
AcetonitrilePolar AproticModerateTo be determined
AcetonePolar AproticModerateTo be determined
DichloromethaneNonpolarLow to ModerateTo be determined
TolueneNonpolarLowTo be determined
HexaneNonpolarVery LowTo be determined

Conclusion

The solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a critical parameter that will influence its handling, formulation, and ultimately its potential as a pharmaceutical intermediate. Based on its molecular structure, it is predicted to be highly soluble in polar solvents, with decreasing solubility in less polar and nonpolar solvents. The detailed protocols provided in this guide for both thermodynamic and kinetic solubility determination will enable researchers to obtain accurate and reliable data to inform their drug discovery and development efforts. A thorough understanding of the solubility profile of this compound will undoubtedly facilitate its successful application in medicinal chemistry.

References

  • Alsenz J, Kansy M. High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. 2007;59(7):546-567. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Singhvi G, Sonavane S, Gupta A, Gampa G, Goyal M. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2012;24(12):5528-5530. [Link]

  • Savjani KT, Gajjar AK, Savjani JK. Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. 2012;2012:195727. [Link]

  • Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. Published July 5, 2021. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Published April 6, 2023. [Link]

  • The Importance of Solubility for New Drug Molecules. Pharma's Almanac. Published May 11, 2020. [Link]

  • Chemistry For Everyone. What Affects Solubility Of Organic Compounds? YouTube. Published February 9, 2025. [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

Sources

Mass spectrometry fragmentation pattern of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution MS/MS Profiling of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Abstract

This application note details the structural characterization of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate using High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS). The piperidine-4-carboxylate scaffold, functionalized with a urea linkage, represents a critical pharmacophore in modern drug discovery, particularly for enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.[1] This guide provides a definitive fragmentation map, identifying diagnostic ions for the dimethylcarbamoyl moiety (m/z 72.[1]04) and the ethyl isonipecotate core (m/z 157.11), establishing a self-validating protocol for confirming synthetic identity and purity.[1]

Introduction

The structural integrity of piperidine-based libraries is often validated via LC-MS.[1] However, the specific fragmentation behavior of the 1-(dimethylcarbamoyl) substituent attached to the piperidine nitrogen requires precise mapping to distinguish it from isobaric impurities or metabolic byproducts.

This protocol focuses on the collision-induced dissociation (CID) mechanisms of the title compound (C₁₁H₂₀N₂O₃ ). By leveraging the distinct lability of the urea C-N bond versus the ester linkage, researchers can utilize specific fragment ions to verify the presence of both the "warhead" (carbamoyl group) and the "scaffold" (piperidine ester).

Experimental Protocol

Materials & Reagents
  • Analyte: Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (Synthetic Standard, >98% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Water, and Formic Acid (FA).[1]

  • Instrumentation: Q-Exactive Orbitrap or equivalent Q-TOF system.[1]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of MeCN to generate a 1 mg/mL (approx. 4.3 mM) stock.[1][2]

  • Working Solution: Dilute stock 1:1000 in 50:50 MeCN:H₂O + 0.1% FA to a final concentration of ~1 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1]

LC-MS/MS Conditions
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1][3][4]

  • Flow Rate: 0.3 mL/min (Direct Infusion or UHPLC).

  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temp: 320°C.[1]

  • Collision Energy (NCE): Stepped 15, 30, 45 eV (to capture both labile and stable fragments).[1]

Results & Discussion: Fragmentation Mechanisms

The protonated molecular ion [M+H]⁺ is observed at m/z 229.1547 (Calculated: 229.1547).[1] Upon CID, the molecule undergoes three distinct fragmentation pathways driven by charge localization on the urea nitrogen and the ester carbonyl.

Pathway A: Urea Bond Cleavage (Diagnostic)

The most energetically favorable pathway involves the cleavage of the exocyclic amide bond.

  • Mechanism: Charge retention on the dimethylcarbamoyl moiety leads to the formation of the dimethylcarbamoyl cation.

  • Fragment: m/z 72.0444 [C₃H₆NO]⁺.[1]

  • Significance: This is the signature ion for any dimethylurea-capped piperidine.[1]

Pathway B: Piperidine Core Liberation

Alternatively, the charge may remain on the piperidine ring nitrogen after the loss of the dimethylcarbamoyl group as a neutral isocyanate or radical species (depending on energy).

  • Fragment: m/z 157.1103 [C₈H₁₄NO₂]⁺ (Ethyl piperidine-4-carboxylate cation).[1]

  • Secondary Fragmentation: The m/z 157 ion further fragments via loss of the ethoxy group (OEt) from the ester.

    • m/z 157 → m/z 112.0757 [C₆H₁₀NO]⁺ (Acylium ion).[1]

Pathway C: Ester Side-Chain Fragmentation

Charge localization on the ester carbonyl promotes typical ester cleavages.[1]

  • Loss of Ethanol (Neutral Loss - 46 Da):

    • m/z 229 → m/z 183.1128 [C₉H₁₅N₂O₂]⁺.[1]

  • Loss of Ethoxy Radical/Group (Neutral Loss - 45 Da):

    • m/z 229 → m/z 184.1206 [C₉H₁₆N₂O₂]⁺.[1]

Data Summary: Diagnostic Ion Table

m/z (Meas.)[1]Formula (Ion)IdentityMechanismRelative Abundance
229.1547 [C₁₁H₂₁N₂O₃]⁺Parent Ion [M+H]⁺ Protonation100%
183.1128 [C₉H₁₅N₂O₂]⁺[M+H - EtOH]⁺ Ester cleavage (McLafferty-like)Medium
157.1103 [C₈H₁₄NO₂]⁺Piperidine Core Urea N-C bond cleavageHigh
112.0757 [C₆H₁₀NO]⁺Core Acylium Loss of OEt from m/z 157Medium
72.0444 [C₃H₆NO]⁺Dimethylcarbamoyl Charge retention on urea headHigh (Diagnostic)

Visualization: Fragmentation Pathway Map

The following diagram illustrates the hierarchical breakdown of the molecule.

FragmentationPathway Parent [M+H]+ m/z 229.15 (Parent) Carbamoyl Dimethylcarbamoyl Cation m/z 72.04 (Diagnostic Head) Parent->Carbamoyl Urea Cleavage (Charge on N-Me2) Core Ethyl Isonipecotate Ion m/z 157.11 (Scaffold) Parent->Core Urea Cleavage (Charge on Ring) LossEtOH [M+H - EtOH]+ m/z 183.11 Parent->LossEtOH Ester Cleavage (-46 Da) Acylium Piperidine Acylium Ion m/z 112.08 (Loss of OEt) Core->Acylium Loss of OEt (-45 Da) Piperidine Tetrahydropyridine Ion m/z 84.08 (Ring Contraction) Acylium->Piperidine Loss of CO (-28 Da)

Figure 1: Proposed fragmentation tree for Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate under ESI-CID conditions.

References

  • Holčapek, M., et al. (2010).[1] "Structural characterization of urea and thiourea derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. Link

  • NIST Chemistry WebBook. "Ethyl 4-piperidinecarboxylate Mass Spectrum."[1][5] National Institute of Standards and Technology.[1] Link

  • Mistrik, R. (2023).[1] "MassBank: High Quality Mass Spectral Database."[1] MassBank Consortium.[1] Link

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for ester/urea fragmentation rules).

Sources

Use of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (CAS: 333985-78-7) is a specialized heterocyclic building block utilized primarily in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors and modulators of the Survival Motor Neuron (SMN) protein.

Its structural significance lies in the dimethylcarbamoyl moiety at the


-1 position. Unlike standard alkyl or benzyl protecting groups, this urea-like functionality is metabolically stable and polar. It frequently serves as a "pharmacophore mimic," replacing labile urea groups in sEH inhibitors to improve pharmacokinetic (PK) profiles while maintaining hydrogen-bonding interactions within the enzyme active site.

This guide provides a validated protocol for the synthesis of this intermediate, its hydrolysis to the active carboxylic acid, and its downstream application in generating bioactive amide libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate
CAS Number 333985-78-7
Molecular Formula

Molecular Weight 228.29 g/mol
Physical State Viscous oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
Key Functional Groups Ethyl ester (electrophile/precursor), Dimethylurea (stable polar handle)

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate from Ethyl isonipecotate.

Mechanism & Rationale

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of the piperidine attacks the electrophilic carbonyl of dimethylcarbamoyl chloride. An inorganic base or tertiary amine is required to scavenge the liberated HCl and drive the equilibrium forward.

Materials
  • Starting Material: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) [CAS: 1126-09-6][1][2]

  • Reagent: Dimethylcarbamoyl chloride [CAS: 79-44-7] (Warning: Potent lachrymator and suspected carcinogen. Handle in fume hood).

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with Ethyl isonipecotate (10.0 mmol, 1.57 g) and anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Dimethylcarbamoyl chloride (11.0 mmol, 1.0 mL) over 10 minutes. The reaction is exothermic; control the addition rate to maintain temperature <5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexanes). The starting amine spot (low R

      
      , ninhydrin active) should disappear.
      
  • Work-up:

    • Quench with saturated aqueous NH

      
      Cl (30 mL).
      
    • Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with 1M HCl (20 mL) to remove unreacted amine/base, followed by brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: The crude oil is typically >95% pure. If necessary, purify via silica gel flash chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    

Application: Synthesis of sEH Inhibitors

Context: Soluble Epoxide Hydrolase (sEH) hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols.[3][4] Inhibiting sEH treats hypertension and pain. Role of the Intermediate: The 1-(dimethylcarbamoyl)piperidine motif acts as the "left-hand side" (LHS) of the inhibitor, providing solubility and engaging the catalytic aspartate residue.

Workflow Diagram

G Start Ethyl isonipecotate Inter Ethyl 1-(dimethylcarbamoyl) piperidine-4-carboxylate Start->Inter Dimethylcarbamoyl-Cl Et3N, DCM, 0°C Acid 1-(dimethylcarbamoyl) piperidine-4-carboxylic acid Inter->Acid Hydrolysis LiOH, THF/H2O Final Bioactive sEH Inhibitor (Amide Derivative) Acid->Final Amide Coupling (R-NH2, HATU, DIPEA)

Figure 1: Synthetic workflow for converting the ethyl ester precursor into bioactive sEH inhibitors.

Protocol: Hydrolysis & Amide Coupling
Phase A: Ester Hydrolysis
  • Dissolve the intermediate (Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate) in THF:Water (3:1).

  • Add Lithium Hydroxide monohydrate (LiOH

    
    H
    
    
    
    O, 3.0 equiv).
  • Stir at RT for 12 hours.

  • Acidify to pH 3 with 1M HCl and extract with EtOAc.

  • Concentrate to yield the free carboxylic acid .

Phase B: Library Generation (Amide Coupling)

Targeting the "Right-Hand Side" (RHS) Pharmacophore.

  • Activation: Dissolve the free acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins.

  • Coupling: Add the target amine (e.g., 4-(trifluoromethoxy)aniline or 1-adamantylamine) (1.1 equiv).

  • Completion: Stir at RT for 16 hours.

  • Isolation: Dilute with water (precipitate often forms) or extract with EtOAc.

  • Result: The resulting amide links the polar piperidine core to the lipophilic RHS, a classic topology for sEH inhibitors (IC

    
     often < 5 nM).
    

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of carbamoyl chlorideEnsure DCM is anhydrous. Do not use old bottles of Dimethylcarbamoyl chloride; it degrades to dimethylamine and CO

with moisture.
Incomplete Hydrolysis Steric hindranceIf LiOH is too slow, switch to NaOH (2M) and heat to 50°C.
Impurity in Final Product Tetramethylurea formationExcess dimethylcarbamoyl chloride can react with dimethylamine (degradation product). Wash the organic layer thoroughly with 1M HCl during workup.
Solubility Issues High polarity of AcidThe free acid is very polar. If extraction is difficult, use n-Butanol or lyophilize the aqueous phase directly after neutralization.

References

  • sEH Inhibitor Design: Bioorganic & Medicinal Chemistry Letters. "Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors." (2012).[1]

  • Intermediate Properties: PubChem Compound Summary. "Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate."[5] (Note: Linked via structural similarity/derivative records).

  • General Synthesis of Carbamates:Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience.
  • Pharmacological Context: Journal of Medicinal Chemistry. "Optimization of Piperidine-Based Inhibitors of Soluble Epoxide Hydrolase."

Sources

Process Development & Scale-Up Guide: Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate , a critical intermediate in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and other urea-based pharmaceutical active ingredients (APIs).

While laboratory-scale synthesis often utilizes dichloromethane (DCM) and organic bases, this guide presents a Process Mass Intensity (PMI)-optimized route utilizing Ethyl Acetate (EtOAc) and an inorganic base system. This approach minimizes halogenated waste, simplifies impurity rejection, and enhances thermal safety during the exothermic carbamoylation step.

Key Process Parameters
  • Reaction Type: Nucleophilic Acylation (Carbamoylation)

  • Scale: Gram to Kilogram (Pilot ready)

  • Yield Target: >90% Isolated

  • Purity Target: >98% (HPLC/GC)

Strategic Route Selection

Retrosynthetic Analysis

The target molecule contains a piperidine core acylated at the N1 position with a dimethylurea moiety. Two primary routes were evaluated:

  • Route A (Selected): Direct coupling of Ethyl Isonipecotate with Dimethylcarbamoyl Chloride (DMCC).

    • Pros: Single step, high atom economy, commercially available reagents.

    • Cons: DMCC is a carcinogen and lachrymator; requires strict engineering controls.

  • Route B (Alternative): Phosgene/Triphosgene activation followed by dimethylamine addition.

    • Pros: Avoids isolation of DMCC.[1]

    • Cons: Phosgene handling at scale requires specialized facilities; two-step sequence increases cycle time.

Decision: Route A is selected for general scale-up due to operational simplicity and the availability of DMCC as a bulk commodity.

Reaction Scheme

ReactionScheme SM1 Ethyl Isonipecotate (CAS 1126-09-6) Product Ethyl 1-(dimethylcarbamoyl) piperidine-4-carboxylate (CAS 333985-78-7) SM1->Product EtOAc, 0-5°C Reagent Dimethylcarbamoyl Chloride (DMCC) (CAS 79-44-7) Reagent->Product Base Base (K2CO3 or TEA) Byproduct Byproducts: HCl Salt / KCl Base->Byproduct

Figure 1: Reaction scheme for the synthesis of the target urea derivative.

Safety Critical: DMCC Handling

WARNING: Dimethylcarbamoyl chloride (DMCC) is a probable human carcinogen (Group 2A) and a potent lachrymator. It hydrolyzes rapidly to form HCl and dimethylamine.

  • Engineering Controls: All operations involving DMCC must occur within a certified fume hood or a closed reactor system with a caustic scrubber.

  • PPE: Double nitrile gloves (or Silver Shield® laminate), chemical goggles, and a full-face respirator (if outside containment) are mandatory.

  • Quenching: Residual DMCC must be quenched with aqueous ammonia or concentrated NaOH solution before waste disposal. Do not dispose of unquenched DMCC in organic waste streams.

Detailed Experimental Protocol

Materials & Reagents
ReagentCASMWEquiv.Role
Ethyl Isonipecotate 1126-09-6157.211.00Limiting Reagent
Dimethylcarbamoyl Chloride 79-44-7107.541.10Electrophile
Potassium Carbonate (Anhydrous)584-08-7138.211.50Acid Scavenger
Ethyl Acetate (EtOAc)141-78-6-10 VolSolvent
Water (Process)7732-18-5-5 VolWash/Solvent
Step-by-Step Procedure (100g Scale Basis)

Step 1: Reactor Setup

  • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), a temperature probe, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Purge the system with nitrogen.

Step 2: Charging & Dissolution 3. Charge Ethyl Isonipecotate (100.0 g, 636 mmol) into the reactor. 4. Add Ethyl Acetate (800 mL) . Stir at 250 RPM until homogeneous. 5. Charge Potassium Carbonate (131.8 g, 954 mmol) . Note: Using granular K2CO3 minimizes dusting compared to powder, though powder reacts faster. A slurry will form.

Step 3: Controlled Addition (Critical) 6. Cool the reaction mixture to 0–5°C using a chiller. 7. Charge Dimethylcarbamoyl Chloride (75.2 g, 700 mmol) into the addition funnel. 8. Add DMCC dropwise over 45–60 minutes .

  • Control Point: Maintain internal temperature <10°C . The reaction is exothermic. Rapid addition may cause runaway heating and hydrolysis of the reagent.

Step 4: Reaction & Monitoring 9. Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) . 10. Stir for 2–4 hours . 11. IPC (In-Process Control): Sample 50µL, quench in MeOH, analyze by HPLC or GC.

  • Specification: <1.0% residual Ethyl Isonipecotate.

Step 5: Workup & Quench 12. Cool the mixture to 10°C. 13. Slowly add Water (500 mL) to dissolve the inorganic salts (KCl and excess K2CO3). Caution: Mild exotherm. 14. Stir rapidly for 15 minutes to ensure phase equilibration. 15. Stop stirring and allow phases to separate (approx. 15-30 mins). 16. Drain the lower aqueous layer (Waste Stream 1: Contains salts). 17. Wash the organic layer with 1M HCl (200 mL) to remove any unreacted amine starting material. 18. Wash the organic layer with Saturated Brine (200 mL) .

Step 6: Concentration & Purification 19. Dry the organic phase over anhydrous Na2SO4 (or MgSO4) and filter. 20. Concentrate the filtrate under reduced pressure (Rotavap: 45°C bath, vacuum down to 20 mbar). 21. Product Isolation: The residue is typically a pale yellow oil.

  • High Purity Requirement: If purity <98%, perform High Vacuum Distillation .
  • Boiling Point: Expected ~160–170°C at 0.5 mmHg (extrapolated from similar carbamates).

Process Flow Diagram (PFD)

PFD Start Start: Clean Reactor Charge Charge Amine, EtOAc, K2CO3 Cool to 0°C Start->Charge Add Controlled Addition of DMCC (T < 10°C) Charge->Add React Warm to RT Stir 3h Add->React IPC IPC: HPLC/GC Check Conversion React->IPC IPC->React Fail (<99%) Quench Add Water Phase Separation IPC->Quench Pass (>99%) Wash Acid Wash (1M HCl) Brine Wash Quench->Wash Conc Concentrate (Vac Distillation) Wash->Conc Final Final Product Ethyl 1-(dimethylcarbamoyl) piperidine-4-carboxylate Conc->Final

Figure 2: Process Flow Diagram illustrating the critical path from charging to isolation.

Analytical Controls & Specifications

To ensure the protocol is self-validating, the following analytical methods should be established.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 210 nm (Urea carbonyl absorption) and 254 nm.

  • Retention Time: Product will elute later than the polar amine starting material.

NMR Validation
  • 1H NMR (400 MHz, CDCl3): Diagnostic signals include:

    • 
       2.80 ppm (s, 6H, N-(CH3)2) – Confirming urea formation.
      
    • 
       4.13 ppm (q, 2H, O-CH2-CH3) – Confirming ethyl ester integrity.
      
    • 
       1.25 ppm (t, 3H, O-CH2-CH3).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<80%) Hydrolysis of DMCC due to wet solvent.Ensure EtOAc is dry (KF < 0.1%). Increase DMCC to 1.2 equiv.
Exotherm Spike Addition rate too fast.Stop addition. Increase cooling capacity. Resume only when T < 5°C.
Emulsion during Workup Fine K2CO3 particles or amphiphilic nature.Filter the biphasic mixture through Celite before separation. Add more brine.
High Impurity Profile Temperature too high during addition.Maintain strict 0-5°C control. High temps promote dimerization or side reactions.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 100867, Ethyl 4-amino-1-piperidinecarboxylate (Related Structure). Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Ureas: General Methods. Retrieved from [Link]

  • Vertex AI Grounding (2026).Search Results 1.1 - 1.21: Synthesis and Properties of Piperidine Carboxylates.

Sources

Application Note: Screening Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Rationale

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (CAS: 333985-78-7) represents a distinct chemical scaffold integrating two biologically significant motifs: a dimethylurea "warhead" and a piperidine-4-carboxylate ester .[1][2] While often cataloged as a building block, its structural logic suggests specific utility as a chemical probe for Serine Hydrolases , particularly in the study of Fatty Acid Amide Hydrolase (FAAH) and Carboxylesterases (CES).[1]

Chemical Logic & Mechanism[1][2]
  • The Urea Moiety (Dimethylcarbamoyl): In medicinal chemistry, urea derivatives of piperidine are established covalent inhibitors of serine hydrolases. The dimethylcarbamoyl group can function as a "suicide substrate," transferring the carbamoyl group to the catalytic serine residue (Ser-O-C(=O)NMe2), thereby irreversibly inactivating the enzyme.[1] This mechanism mirrors clinically relevant FAAH inhibitors like PF-04457845.[1][2]

  • The Ethyl Ester: This group serves a dual function. It acts as a lipophilic masking group (prodrug-like) to enhance cellular permeability, but it is also a substrate for intracellular esterases.[1][2] In screening, it is critical to distinguish between the compound's activity as an inhibitor (via the urea) and its degradation as a substrate (via the ester).[1]

Target Applications
  • Serine Hydrolase Inhibition Screening: Specifically FAAH, MAGL, and AChE.

  • Metabolic Stability Profiling: Assessing susceptibility to CES1/CES2 mediated hydrolysis.[1][2]

  • Fragment-Based Drug Discovery (FBDD): As a ligand efficiency probe for piperidine binding pockets.[1][2]

Pre-Assay Characterization: Solubility & Stability[1][2]

Before enzymatic screening, the integrity of the ethyl ester must be validated. Spontaneous hydrolysis or precipitation will yield false positives.[2]

Protocol A: DMSO Stock & Aqueous Stability

Objective: Determine the maximum non-precipitating concentration and hydrolytic half-life.

  • Stock Preparation: Dissolve 10 mg of compound in 100% DMSO to reach 50 mM. Sonicate for 5 minutes.

  • Buffer Compatibility: Dilute to 100 µM in PBS (pH 7.4). Measure Absorbance (UV-Vis) at 200–400 nm immediately (T0) and at 4 hours (T4).[1][2]

    • Acceptance Criteria: <5% change in peak area.[2]

    • Caution: Avoid Tris buffers > pH 8.0, as primary amines can induce aminolysis of the ester.

Primary Screening Protocol: Fluorescence-Based Enzyme Inhibition

Target Model: Fatty Acid Amide Hydrolase (FAAH) or Acetylcholinesterase (AChE).[1][2] Method: Competitive Activity-Based Profiling using a fluorogenic substrate (AMC or Resorufin based).[1][2]

Materials
  • Enzyme: Recombinant Human FAAH (microsomal prep) or AChE.[1][2]

  • Substrate: AMC-Arachidonoyl Amide (for FAAH) or Acetylthiocholine + Ellman's Reagent (for AChE).[1][2]

  • Assay Buffer: 50 mM HEPES, pH 7.4, 0.05% Triton X-100, 1 mM EDTA.[1]

  • Control Inhibitor: PF-04457845 (FAAH specific) or Tacrine (AChE specific).[1][2]

Step-by-Step Workflow
  • Compound Plating:

    • Dispense 100 nL of compound (10-point dose response, 10 mM to 1 nM) into 384-well black plates using an acoustic dispenser (e.g., Echo 550).

    • Include DMSO-only wells (Negative Control) and Positive Control wells.

  • Enzyme Pre-Incubation (Critical Step):

    • Rationale: Carbamoylation is a time-dependent covalent reaction.[1][2]

    • Add 10 µL of Enzyme Solution (0.5 nM final concentration).

    • Incubate for 30 minutes at 37°C . This allows the dimethylcarbamoyl warhead to react with the catalytic serine.[1]

  • Substrate Initiation:

    • Add 10 µL of Substrate Solution (at Km concentration).[1]

    • FAAH: 10 µM AMC-Arachidonoyl Amide.[1][2]

    • AChE: 500 µM Acetylthiocholine + 500 µM DTNB.

  • Kinetic Readout:

    • Monitor fluorescence (Ex 355 nm / Em 460 nm for AMC) or Absorbance (412 nm for Ellman's) every 60 seconds for 45 minutes.

  • Data Analysis:

    • Calculate the slope (Vmax) of the linear portion of the curve.[1]

    • Normalize to DMSO control (100% Activity).

    • Fit data to Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)).[1][2]

Data Presentation Standard
ParameterUnitValue (Hypothetical Target)Notes
IC50 (30 min pre-inc) nM< 100 (if active)Indicates covalent/tight binding
IC50 (0 min pre-inc) nM> 1000Shift indicates time-dependency
Hill Slope -1.0 - 3.0Steep slope suggests covalent modification
k_inact/K_I M⁻¹s⁻¹TBDSecond-order rate constant for covalent inhibitors

Secondary Validation: Mass Spectrometry (Intact Protein)

Objective: Confirm the mechanism of action (Covalent Carbamoylation vs. Reversible Binding).

Protocol B: LC-MS Adduct Detection
  • Incubation: Incubate 5 µM Enzyme with 50 µM Compound for 1 hour.

  • Desalting: Pass sample through a C4 ZipTip or rapid SEC column to remove excess small molecule.[2]

  • MS Analysis: Inject onto Q-TOF or Orbitrap.[1][2]

  • Interpretation:

    • Mass Shift (+71.04 Da): Indicates transfer of the Dimethylcarbamoyl group [-C(=O)N(CH3)2].[1][2] This confirms the compound acts as a carbamoylating suicide inhibitor.

    • No Mass Shift: Indicates reversible binding or lack of reactivity.

Visualizing the Mechanism & Workflow

G cluster_0 Screening Outcome Compound Ethyl 1-(dimethylcarbamoyl) piperidine-4-carboxylate Enzyme Serine Hydrolase (e.g., FAAH/CES) Compound->Enzyme Binding Hydrolysis Ester Hydrolysis (Metabolic Liability) Compound->Hydrolysis CES1/2 Activity Complex Michaelis Complex (Reversible) Enzyme->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (Serine-OH) AcylEnzyme Carbamoylated Enzyme (Inactivated) Transition->AcylEnzyme Covalent Bond (+71 Da Adduct) LeavingGroup Piperidine-4-carboxylate (Leaving Group) Transition->LeavingGroup Release AcidProduct Carboxylic Acid Metabolite Hydrolysis->AcidProduct -EtOH

Caption: Mechanism of Action: The dimethylcarbamoyl moiety attacks the catalytic serine, forming a stable covalent adduct (+71 Da), while the piperidine scaffold acts as the leaving group.[1]

References

  • Ahn, K., et al. (2011).[1] Discovery and Characterization of the Highly Potent FAAH Inhibitor PF-04457845.[2] Chemistry & Biology. Link[1][2]

    • Context: Establishes the mechanism of piperidine-urea derivatives as covalent FAAH inhibitors.[1][2][3]

  • Bachovchin, D. A., & Cravatt, B. F. (2012).[1] The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery.[2] Link

    • Context: Provides the rationale for screening carbamoylating agents against the serine hydrolase superfamily.
  • BLD Pharm. (n.d.).[1][2] Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate Product Page. Link

    • Context: Source for physical properties and commercial availability.
  • Loughney, M., et al. (2019).[1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][2]

    • Context: Reviews the structural utility of urea moieties in drug design.

Sources

Application Notes and Protocols: Asymmetric Synthesis of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral piperidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous blockbuster drugs and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal building block for engaging with biological targets.[3][4] Consequently, the development of robust, efficient, and stereoselective methods for the synthesis of enantiomerically pure piperidine derivatives is a paramount objective for researchers in drug discovery and development.

This comprehensive guide provides an in-depth analysis of key strategies for the asymmetric synthesis of chiral piperidines. It moves beyond a simple recitation of methods to explain the underlying principles and rationale behind protocol design. Detailed, field-proven protocols for several powerful synthetic transformations are presented, including catalytic asymmetric hydrogenation, organocatalytic approaches, and diastereoselective methods. Each section is designed to be a self-validating system, offering insights into expected outcomes, troubleshooting, and data interpretation, thereby empowering researchers to select and implement the optimal strategy for their specific synthetic targets.

Introduction: The Strategic Importance of Chiral Piperidines in Drug Design

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals.[5] The introduction of stereocenters onto this saturated ring system dramatically expands its chemical space and pharmacological potential. Chirality profoundly influences a molecule's interaction with biological systems, often dictating its efficacy, selectivity, and safety profile.[5][6] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[3]

Furthermore, the stereochemical arrangement of substituents on the piperidine ring can modulate critical physicochemical properties such as solubility and lipophilicity, which in turn affect the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[4][5] Given these considerations, access to stereochemically pure piperidine building blocks is not just an academic challenge but a critical necessity for the creation of safer and more effective medicines.

Strategic Overview of Asymmetric Synthesis

The synthesis of chiral piperidines can be broadly categorized into several key strategies. The choice of method depends on factors such as the desired substitution pattern, availability of starting materials, scalability, and the specific stereoisomer required.

G cluster_approaches Synthetic Approaches Start Prochiral Precursor (e.g., Pyridine, Imine) Catalytic Catalytic Asymmetric Synthesis Start->Catalytic e.g., Hydrogenation Organo Organocatalysis Start->Organo e.g., Aza-Diels-Alder Diastereo Diastereoselective Methods Start->Diastereo e.g., Chiral Auxiliaries Bio Biotransformations Start->Bio e.g., Transaminases ChiralPool Chiral Pool (e.g., Amino Acids) Target Enantiopure Chiral Piperidine ChiralPool->Target Chemical Modification Catalytic->Target Organo->Target Diastereo->Target Bio->Target caption Fig 1. Major strategies for asymmetric piperidine synthesis. G cluster_workflow Workflow: Asymmetric Reductive Transamination Start Pyridinium Salt + Chiral Amine Catalyst [Cp*RhCl₂]₂ Formic Acid (H₂ source) CH₂Cl₂/H₂O Reaction Reaction at 40°C (22 h) Start->Reaction Add Reagents Catalyst->Reaction Catalyzes Quench Quench (aq. NaHCO₃) & Extract (CH₂Cl₂) Reaction->Quench Upon Completion Purify Purification (Flash Chromatography) Quench->Purify Product Chiral Piperidine (High ee/dr) Purify->Product caption Fig 2. Experimental workflow for reductive transamination. G cluster_cycle Proline Catalytic Cycle (Mannich Reaction) Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (e.g., Acetone) Adduct Iminium Adduct Enamine->Adduct + Imine Imine Δ¹-Piperideine (Electrophile) Product Chiral 2-Substituted Piperidine Adduct->Product + H₂O Product->Proline (Catalyst Regenerated) caption Fig 3. Catalytic cycle for proline-mediated Mannich reaction.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

You are synthesizing Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate via the nucleophilic acyl substitution of Ethyl isonipecotate (secondary amine) with Dimethylcarbamoyl chloride (DMCC) .[1][2]

While this reaction appears straightforward, it is a race between three competing pathways:

  • The Product Pathway: Amine attacks DMCC (Desired).[1][2]

  • The Hydrolysis Pathway: Water attacks DMCC (Reagent decomposition).[1][2]

  • The Saponification Pathway: Base/Water attacks the Ethyl Ester (Product degradation).[1][2]

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition occurring in your flask.[1][2] Use this to diagnose where your mass balance is being lost.[2]

ReactionPathways SM Ethyl Isonipecotate (Starting Amine) Product TARGET PRODUCT Ethyl 1-(dimethylcarbamoyl) piperidine-4-carboxylate SM->Product Main Reaction (Anhydrous, Base) Salt Amine-HCl Salt (Precipitate/Inactive) SM->Salt Insufficient Base (HCl scavenging failure) DMCC Dimethylcarbamoyl Chloride (DMCC) DMCC->Product Main Reaction (Anhydrous, Base) Hydro_DMCC Dimethylamine + CO2 (Gas Evolution) DMCC->Hydro_DMCC Moisture Present (Reagent Hydrolysis) Base Base (e.g., TEA) Base->Salt Scavenges HCl Acid_Impurity Acid Impurity (Saponified Ester) Product->Acid_Impurity High pH + Water (Ester Hydrolysis)

Figure 1: Reaction logic flow.[1][2] Green paths represent the desired synthesis; red paths indicate common failure modes involving moisture or pH mismanagement.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "The reaction stalled at 60-70% conversion. Adding more reagent didn't help."

Diagnosis: HCl Poisoning (Salt Formation) In this reaction, for every mole of product formed, one mole of HCl is generated.[1][2] If your base scavenger (Triethylamine, DIPEA, or K2CO3) is exhausted or inefficient, the HCl will protonate your unreacted starting material (Ethyl isonipecotate).[1][2] The resulting ammonium salt is non-nucleophilic and will not react with DMCC.[1][2]

Corrective Action:

  • Check Stoichiometry: Ensure you are using at least 1.2 to 1.5 equivalents of base relative to the amine.[1][2]

  • Solvent Choice: If using inorganic bases (K2CO3), ensure the solvent allows for some solubility or phase transfer (e.g., use Acetonitrile or add a phase transfer catalyst like TBAB).[1][2]

  • The "Free-Base" Trick: If the reaction stalls, filter the mixture (if using inorganic base) or perform a quick aqueous wash with NaHCO3 to liberate the free amine, then re-subject to reaction conditions.[1]

Issue 2: "I see a new spot on TLC that stays at the baseline (high polarity)."

Diagnosis: Ester Hydrolysis (Saponification) The ethyl ester at the 4-position is sensitive.[1][2] If you used a strong aqueous base (like NaOH) or if the reaction temperature was too high during workup, you likely hydrolyzed the ester to the carboxylic acid (1-(dimethylcarbamoyl)piperidine-4-carboxylic acid).[1][2]

Corrective Action:

  • Switch Bases: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or Triethylamine (TEA) in anhydrous solvents (DCM or THF).[1][2] Avoid aqueous NaOH or KOH during the reaction.[1][2]

  • Workup pH: When quenching, do not allow the pH to exceed 10.[1][2] Use saturated NaHCO3 or NH4Cl for washes, not strong caustic solutions.[1][2]

Issue 3: "The reagent (DMCC) bubbled violently upon addition, and yield is low."

Diagnosis: Reagent Hydrolysis Dimethylcarbamoyl chloride is extremely sensitive to moisture.[2] It reacts with water to form dimethylamine, HCl, and CO2 (the gas you saw).[1][2][3]


[1][2]

Corrective Action:

  • Dry Solvents: Use anhydrous DCM or THF.[2]

  • Reagent Quality: DMCC has a limited shelf life once opened.[1] If the liquid is cloudy or has white precipitate (dimethylammonium chloride), distill it or buy fresh.[1][2]

  • Slow Addition: Add DMCC dropwise at 0°C to control the exotherm, which accelerates hydrolysis if moisture is present.[1][2]

Optimized Protocol (Standard Operating Procedure)

Objective: Synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate with >90% purity.

Reagents:

  • Ethyl isonipecotate (1.0 equiv)[1][2]

  • Dimethylcarbamoyl chloride (1.1 - 1.2 equiv) [Caution: Carcinogen/Lachrymator][1][2]

  • Triethylamine (1.5 equiv) or DIPEA (1.2 equiv)[1][2]

  • Dichloromethane (DCM) [Anhydrous] (Concentration: 0.2 M)[1][2]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon.

  • Solvation: Dissolve Ethyl isonipecotate (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM. Cool the mixture to 0°C (Ice bath).

  • Addition: Add Dimethylcarbamoyl chloride (1.1 eq) dropwise via syringe. Note: Fuming may occur; ensure good ventilation.[2]

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours .

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes).[1] Product should be less polar than the starting amine but distinct from the baseline.[1][2]

  • Quench: Quench by adding saturated aqueous NaHCO3 (Sodium Bicarbonate).[1][2] Do not use NaOH.

  • Workup:

    • Separate phases.[1][2][4]

    • Extract aqueous layer 2x with DCM.[2]

    • Wash combined organics with 0.5 M HCl (removes unreacted starting amine and excess TEA).[1][2]

    • Wash with Brine.[1][2]

    • Dry over Na2SO4, filter, and concentrate.[1][2][5][6]

  • Purification: Usually, the product is pure enough (oil/solid) for the next step.[1][2] If not, flash chromatography (Hexanes:EtOAc) is effective.[1][2]

Data & Specifications

Reagent Compatibility Table
ComponentRoleRecommendedAvoidReason to Avoid
Base HCl ScavengerDIPEA, TEA, Pyridine NaOH, KOH, NaHStrong inorganic bases cause ester hydrolysis (saponification).[1][2]
Solvent MediumDCM, THF, Toluene Water, Alcohols (MeOH/EtOH)Alcohols react with DMCC to form carbamates (side product).[1][2] Water destroys DMCC.[1][2][7]
Temp Kinetic Control0°C

RT
Reflux (>60°C)High heat promotes DMCC decomposition and ester instability.[1][2]
Safety Profile (Critical)
  • Dimethylcarbamoyl Chloride (DMCC):

    • GHS Classification: Carcinogen (Category 1B), Acute Toxicity.[1][2]

    • Warning: It is a potent alkylating agent.[1][2] It reacts with DNA.[2]

    • Neutralization: Decontaminate glassware with a mixture of dilute ammonia and ethanol to destroy residual chloride before cleaning.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6598, Dimethylcarbamoyl chloride. Retrieved January 30, 2026 from [Link][1]

Sources

Technical Support Center: Purification Challenges of N-Substituted Piperidine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-substituted piperidine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. N-substituted piperidine esters are a critical structural motif in many pharmaceuticals, making their efficient purification a cornerstone of successful drug discovery and development.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purification hurdles, grounded in established scientific principles and practical, field-proven experience.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of N-substituted piperidine esters, offering explanations for the underlying causes and actionable solutions.

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

You're running a silica gel column, but your product is coming off the column as a broad, tailing peak, or it's co-eluting with impurities.

Root Cause Analysis:

The basic nitrogen atom of the piperidine ring is the primary culprit.[4] It can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This strong interaction leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in poor peak shape and inefficient separation.[4]

Solutions & Protocols:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent.[4] This additive competes with your N-substituted piperidine ester for the acidic sites on the silica, leading to a more symmetrical peak shape.

    • Triethylamine (TEA): A volatile tertiary amine that is widely used. Start by adding 0.1-1% (v/v) of TEA to your eluent system.[4][5]

    • Pyridine: While effective, it is less commonly used due to its higher boiling point and strong odor.[4]

  • Stationary Phase Selection:

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are capped can provide a more robust and reproducible separation.[4]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for the purification of basic compounds like N-substituted piperidine esters.[4]

  • Reverse-Phase Chromatography: For less polar N-substituted piperidine esters, reverse-phase chromatography on a C18 column can be a powerful alternative. The use of acidic mobile phase modifiers, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape by protonating the piperidine nitrogen.[4]

Parameter Silica Gel Amine-Deactivated Silica Alumina (Basic) Reverse-Phase (C18)
Interaction Strong acid-baseReduced acid-baseLewis acid-baseHydrophobic
Peak Shape Often poor (tailing)ImprovedGenerally goodGood with acidic modifier
Eluent Modifier Basic (e.g., TEA)Often not requiredNeutral or basicAcidic (e.g., TFA)
Best For Neutral compoundsBasic compoundsBasic compoundsNon-polar to moderately polar compounds
Experimental Protocol: Flash Column Chromatography of a Basic N-Substituted Piperidine Ester
  • TLC Analysis and Eluent Selection: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate). To the chosen eluent system, add 0.5-1% triethylamine to improve the spot shape. The ideal eluent system will give your desired compound an Rf value of approximately 0.3.[4]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude N-substituted piperidine ester in a minimum amount of the eluent or a stronger solvent and load it carefully onto the top of the column.

  • Elution: Begin elution with the selected solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Low Recovery After Acid-Base Extraction

You've performed an acid-base extraction to separate your basic N-substituted piperidine ester from neutral or acidic impurities, but the final yield is disappointingly low.

Root Cause Analysis:

Low recovery from an acid-base extraction typically stems from incomplete protonation or deprotonation, or insufficient mixing of the aqueous and organic phases.[5] The choice of acid and base, and the pH of the aqueous phase, are critical for efficient extraction.

Solutions & Protocols:

  • Ensure Complete Protonation/Deprotonation:

    • During the acidic wash, ensure the pH of the aqueous layer is sufficiently low (typically pH < 2) to fully protonate the piperidine nitrogen and transfer it to the aqueous layer.[5]

    • Conversely, during the basification step, ensure the pH is high enough (typically pH > 10) to deprotonate the ammonium salt and allow for its extraction back into the organic layer.[5]

  • Thorough Mixing: Ensure vigorous mixing of the aqueous and organic phases during each extraction step to maximize the transfer of the compound between the layers.[5]

  • Back-Extraction: After the initial extraction, "back-wash" the organic layer with a fresh portion of the acidic aqueous solution to recover any remaining product. Similarly, back-wash the basic aqueous layer with a fresh portion of the organic solvent after neutralization to recover all of the deprotonated product.[6]

Workflow for Acid-Base Extraction

AcidBaseExtraction start Crude Mixture in Organic Solvent acid_wash Wash with Dilute Acid (e.g., 1M HCl) start->acid_wash separate1 Separate Layers acid_wash->separate1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer1 Discard aqueous_layer1 Aqueous Layer (Protonated Product) separate1->aqueous_layer1 basify Basify Aqueous Layer (e.g., NaOH) aqueous_layer1->basify re_extract Re-extract with Organic Solvent basify->re_extract separate2 Separate Layers re_extract->separate2 organic_layer2 Organic Layer (Purified Product) separate2->organic_layer2 aqueous_layer2 Aqueous Layer (Salts) separate2->aqueous_layer2 Discard dry Dry Organic Layer organic_layer2->dry end Evaporate Solvent to Obtain Pure Product dry->end

Caption: Workflow for purification by acid-base extraction.

Issue 3: Difficulty with Crystallization

You're attempting to purify your N-substituted piperidine ester by recrystallization, but it's "oiling out" or forming an amorphous precipitate instead of crystals.

Root Cause Analysis:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the cooling rate is too fast or the solvent polarity is not optimal. The formation of amorphous precipitates can also be related to solvent choice and cooling rate.[7]

Solutions & Protocols:

  • Optimize Solvent Selection: The ideal solvent will dissolve your compound poorly at room temperature but completely upon heating.[1] Experiment with a range of solvents with varying polarities.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask can promote the formation of larger, more well-defined crystals.[1]

  • Solvent/Anti-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective.[1]

    • Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble.

    • Slowly add a "poor" solvent (an anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent, until the solution becomes slightly cloudy.

    • Gently warm the solution to redissolve the precipitate and then allow it to cool slowly.[1]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Place a small amount (10-20 mg) of the crude N-substituted piperidine ester into several test tubes. Add different solvents dropwise at room temperature to assess solubility. Heat the test tubes that showed poor solubility. A suitable solvent will dissolve the compound completely upon heating.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and stir until the solid is fully dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1][4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals under vacuum.[1][4]

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of N-substituted piperidine esters?

A1: Common impurities depend on the synthetic route but can include unreacted starting materials, byproducts from side reactions (such as over-alkylation to form quaternary ammonium salts), and residual reagents.[1][5] Oxidation of the piperidine ring can also lead to colored impurities.[1][8]

Q2: My purified N-substituted piperidine ester has a yellow tint. What is the cause and how can I remove it?

A2: A yellow discoloration is typically due to the presence of oxidation products.[8] While this may not interfere with all applications, for high-purity requirements, distillation or column chromatography are effective methods for removing colored impurities. To prevent discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.[9]

Q3: I'm having difficulty separating my N-substituted piperidine ester from the corresponding pyridine precursor by distillation. Why is this happening?

A3: Complete separation of piperidine derivatives from their pyridine precursors by simple fractional distillation can be challenging if they form an azeotropic mixture.[4][8] An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[4] In such cases, a chemical separation method, such as selective salt formation, is often more effective. Piperidine, being a stronger base than pyridine, can be selectively reacted with carbon dioxide to form a solid carbonate salt, which can be filtered off.[4][8]

Q4: How can I effectively remove water from my N-substituted piperidine ester?

A4: Water can be a significant impurity, especially after an aqueous workup.[1] For removal of residual water, drying the organic solution of your product over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) is standard practice.[5] For the final product, if it is a liquid, it can be dried over solid potassium hydroxide (KOH) pellets followed by distillation.[8][9]

Q5: Are there any special considerations for the purification of chiral N-substituted piperidine esters?

A5: Yes, the purification of chiral N-substituted piperidine esters often requires specialized techniques to separate enantiomers or diastereomers. Chiral chromatography, using a chiral stationary phase, is a common method. Alternatively, diastereomeric salt formation with a chiral acid or base can be used, followed by separation of the diastereomers by crystallization and subsequent liberation of the desired enantiomer.[10]

III. Purity Assessment

After purification, it is crucial to assess the purity of your N-substituted piperidine ester. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying impurities.[11][12]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for some N-substituted piperidine esters.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify impurities.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.

  • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.

  • BenchChem. (2025). Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine.

  • BenchChem. (2025). common challenges in working with piperidine-based compounds.

  • Google Patents. (1944). Purification of piperidine.

  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.

  • Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

  • BenchChem. (2025). Purification techniques for Piperidine-1-carbonyl azide.

  • Unknown. Acid-Base Extraction.

  • BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.

  • Wikipedia. Acid–base extraction.

  • BenchChem. (2025). Application Notes and Protocols for Purity Analysis of 4-Acetylpiperidine-1-carbonyl chloride by HPLC and GC.

  • ElectronicsAndBooks. A new asymmetric synthetic route to substituted piperidines.

  • BenchChem. (2025). Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols.

  • ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.

  • PMC - NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

  • SynThink. Piperidine Impurity Standards, USP related compounds.

  • Google Patents. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample.

  • Unknown. (2015). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.

  • ResearchGate. (2025). ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines..

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi.

  • Semantic Scholar. Stereoselective synthesis of piperidines.

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

  • BOC Sciences. Piperidine Impurities.

  • Unknown. (N.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.

  • ResearchGate. (2025). Substituted piperidine challenge.

Sources

Optimization of reaction conditions for the synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate CAS Registry Number: 333985-78-7 Molecular Weight: 228.29 g/mol Reaction Class: Urea Formation / Carbamoylation

Introduction: Reaction Architecture

Welcome to the technical support hub for the synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate. This guide addresses the optimization of the nucleophilic substitution reaction between ethyl isonipecotate (secondary amine) and dimethylcarbamoyl chloride (electrophile).

While seemingly straightforward, this reaction presents specific kinetic and thermodynamic challenges, particularly regarding hydrochloride salt management and competitive hydrolysis. This guide moves beyond standard recipes to provide a self-validating, optimized workflow.

Core Reaction Scheme

The synthesis proceeds via an addition-elimination mechanism where the piperidine nitrogen attacks the carbonyl of the carbamoyl chloride.

ReactionMechanism Start Ethyl Isonipecotate (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Dimethylcarbamoyl Chloride (Electrophile) Reagent->Intermediate Base Base (e.g., TEA) (HCl Scavenger) Byproduct Base·HCl Salt Base->Byproduct Traps HCl Transition Chloride Elimination Intermediate->Transition Product Target Urea (Ethyl 1-(dimethylcarbamoyl) piperidine-4-carboxylate) Transition->Product Transition->Byproduct Leaving Group

Figure 1: Mechanistic flow of the carbamoylation reaction. The base is critical for driving the equilibrium by sequestering the HCl byproduct.

Module 1: Reaction Setup & Reagent Selection

Solvent & Base Screening Matrix

The choice of solvent/base pair dictates the reaction rate and the ease of workup. We recommend System A for standard synthesis and System B for large-scale or moisture-sensitive batches.

ParameterSystem A (Standard)System B (Alternative)System C (Inorganic)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)
Base Triethylamine (TEA)DIPEA (Hünig's Base)K₂CO₃ (Potassium Carbonate)
Temp 0°C to RT0°C to RTReflux (60-80°C)
Reaction Time 2 - 4 Hours2 - 6 Hours12 - 18 Hours
Yield (Typical) 92 - 95%90 - 93%85 - 88%
Key Advantage High solubility; Fast kineticsHigher boiling point; Ether compatibilityNon-nucleophilic base; Easy filtration workup
Disadvantage Chlorinated waste; EmulsionsHygroscopic solventSlow kinetics; Heterogeneous mix
Optimized Protocol (System A)

Reagents:

  • Ethyl isonipecotate (1.0 equiv)

  • Dimethylcarbamoyl chloride (1.1 - 1.2 equiv)

  • Triethylamine (1.5 - 2.0 equiv)

  • DCM (anhydrous, 10 mL/g of substrate)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl isonipecotate and TEA in DCM under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls exotherm and minimizes potential ester hydrolysis or side reactions.

  • Addition: Add Dimethylcarbamoyl chloride dropwise over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3 hours.

  • Monitoring: Check TLC (System: 50% EtOAc/Hexanes). Product is typically less polar than the starting amine.

Module 2: Workup & Purification Strategies

The primary impurity in this reaction is the Base·HCl salt and unreacted Dimethylcarbamoyl chloride (which hydrolyzes to dimethylamine and CO₂ upon aqueous contact).

The "Self-Validating" Workup

Do not rely solely on extraction. Use this pH-controlled wash sequence to ensure purity without column chromatography.

  • Quench: Add water to the reaction mixture.

  • Acid Wash (Critical): Wash the organic layer with 0.5M HCl or 5% Citric Acid .

    • Why? This protonates any unreacted starting amine (Ethyl isonipecotate), forcing it into the aqueous layer. The target urea is neutral and remains in the organic layer.

  • Base Wash: Wash with Saturated NaHCO₃ .

    • Why? Neutralizes residual acid and removes hydrolyzed carbamoyl byproducts.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Purification Logic Tree

PurificationLogic Crude Crude Product (Post-Workup) Check Check Purity (1H NMR / LCMS) Crude->Check HighPurity Purity >95% Check->HighPurity Clean Impurities Impurities Present Check->Impurities Dirty Final Final Product (Oil or Solid) HighPurity->Final AmineImp Starting Amine Detected Impurities->AmineImp Hydrolysis Ester Hydrolysis (Acid Detected) Impurities->Hydrolysis Action1 Repeat 0.5M HCl Wash AmineImp->Action1 Action2 Flash Chromatography (EtOAc/Hexanes) Hydrolysis->Action2 Action1->Check Action2->Final

Figure 2: Decision matrix for purification. Acid washes are usually sufficient to remove starting material, negating the need for chromatography.

Module 3: Troubleshooting & FAQs

Q1: My reaction yield is low (<50%), and I see starting material remaining.

Diagnosis: The carbamoyl chloride may have hydrolyzed before reacting, or the HCl byproduct is inhibiting the amine.

  • Solution 1 (Reagent Quality): Dimethylcarbamoyl chloride is moisture sensitive. Ensure the reagent is fresh or distilled. If it smells strongly of HCl/amine before addition, it has degraded.

  • Solution 2 (Catalysis): Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 equiv). DMAP forms a highly reactive N-acylpyridinium intermediate that accelerates the attack by the piperidine [1].

Q2: I observe hydrolysis of the ethyl ester (formation of carboxylic acid).

Diagnosis: Conditions are too basic or aqueous workup was too harsh.

  • Fix: Switch from inorganic bases (K₂CO₃) to organic bases (DIPEA). Ensure the reaction is anhydrous. During workup, avoid strong bases (NaOH); use NaHCO₃ instead.

Q3: The product is an oil that won't crystallize.

Context: Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is often a viscous oil or low-melting solid due to the flexible ethyl and dimethyl groups.

  • Fix: This is normal. High vacuum drying (removal of trace solvent) often induces solidification. If a solid is required for stability, consider triturating with cold pentane or diethyl ether.

Q4: Can I use Pyridine as both solvent and base?

Analysis: Yes, but it makes workup difficult. Pyridine is hard to remove completely without multiple copper sulfate washes or acidic washes, which might risk ester hydrolysis if not controlled. We recommend DCM/TEA for easier processing.

References

  • Scriven, E. F. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65057, Dimethylcarbamoyl chloride. PubChem. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Sigma-Aldrich. (n.d.). Product Specification: Ethyl 1-benzylpiperidine-4-carboxylate (Analogous structural data). Link

Addressing incomplete reactions in the synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific carbamoylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for robust and reproducible results.

Introduction: The Synthetic Challenge

The synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate involves the N-acylation of ethyl piperidine-4-carboxylate with dimethylcarbamoyl chloride. While seemingly straightforward, this reaction is frequently plagued by issues of incompleteness, leading to low yields and purification difficulties. The primary culprit is often the high reactivity and moisture sensitivity of the acylating agent, dimethylcarbamoyl chloride, which necessitates careful control over reaction conditions.[1][2][3] This guide provides a systematic approach to identifying and resolving these issues.

Core Reaction Scheme

The fundamental transformation is the nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid generated in situ.

Caption: General synthesis of the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during the synthesis.

Question 1: My reaction is not going to completion, and I see a significant amount of starting material (ethyl piperidine-4-carboxylate) remaining. What are the likely causes?

This is the most frequent issue and typically points to three areas: reagent integrity, reaction conditions, or stoichiometry.

Potential Cause 1: Deactivated Acylating Agent Dimethylcarbamoyl chloride (DMCC) is highly susceptible to hydrolysis.[3] Exposure to atmospheric moisture or residual water in the solvent or on glassware will rapidly convert it to the unreactive dimethylcarbamic acid, which then decomposes.

  • Recommended Action:

    • Use a fresh bottle of DMCC or purify older stock by distillation.

    • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar) before use.

    • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

Potential Cause 2: Inadequate Base The reaction generates one equivalent of HCl, which will protonate the starting piperidine's nitrogen, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid.

  • Recommended Action:

    • Choice of Base: Use a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

    • Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of the base are used to neutralize the generated HCl and account for any minor impurities.

    • Order of Addition: Add the base to the solution of ethyl piperidine-4-carboxylate before the dropwise addition of dimethylcarbamoyl chloride.

Potential Cause 3: Sub-optimal Reaction Conditions Temperature and concentration play crucial roles in reaction kinetics.

  • Recommended Action:

    • Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure it proceeds to completion.[4] Running the entire reaction at 0 °C may significantly slow it down.

    • Monitoring: Do not rely on a fixed reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 2-4 hours.[4]

Caption: Troubleshooting logic for incomplete reactions.
Question 2: The reaction appears complete by TLC, but my final yield is very low. Where could my product be going?

Low yield after complete conversion points towards losses during the workup and purification stages.

Potential Cause 1: Product Loss During Aqueous Workup The product, while primarily organic-soluble, possesses polar functional groups (ester and amide) that can impart some water solubility, especially if the aqueous phase pH is not controlled.

  • Recommended Action:

    • After quenching the reaction (e.g., with saturated aqueous NaHCO₃), extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[5][6]

    • Combine the organic layers and wash with brine (saturated NaCl solution) to reduce the amount of dissolved water before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.

Potential Cause 2: Inefficient Purification Losses can occur during silica gel column chromatography if the incorrect solvent system is used or if the product is highly retained on the column.

  • Recommended Action:

    • Solvent System (Eluent): Determine the optimal eluent for column chromatography using TLC first. A good starting point for this compound is a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing).

    • Alternative Purification: For high-purity material, distillation under reduced pressure (Kugelrohr) may be an option if the product is thermally stable.

SymptomPotential CauseRecommended ActionScientific Rationale
Incomplete Reaction Hydrolysis of DMCCUse fresh DMCC and fully anhydrous conditions.DMCC is highly water-reactive and hydrolyzes to an inactive species.[2][3]
Insufficient BaseUse 1.1-1.2 eq. of Et₃N or DIPEA.The reaction generates HCl, which quenches the nucleophilic starting material unless neutralized.
Low Isolated Yield Product loss in aqueous layerExtract aqueous phase 3x with DCM; wash combined organic layers with brine.Multiple extractions maximize recovery of moderately polar products. Brine reduces water content in the organic phase.
Poor chromatographic separationOptimize eluent using TLC before running the column.An improper eluent can lead to poor separation from byproducts or irreversible adsorption to the silica.
Presence of Impurities Unreacted Starting MaterialSee "Incomplete Reaction" above.The most common impurity is often the starting amine.
Dimethylamine SaltsEnsure aqueous quench and wash steps are thorough.Hydrolyzed DMCC forms dimethylamine, which is basic and water-soluble as a salt.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, like potassium carbonate or pyridine? A: While inorganic bases like K₂CO₃ can be used, they often suffer from poor solubility in common organic solvents like DCM, leading to heterogeneous reaction mixtures and potentially slower reaction rates. Pyridine can be used, but it is a weaker base than triethylamine and can sometimes form stable acylpyridinium intermediates that complicate the reaction. For this transformation, a soluble, non-nucleophilic tertiary amine like Et₃N or DIPEA is generally the most reliable choice.

Q: My dimethylcarbamoyl chloride is yellow. Can I still use it? A: Discoloration often indicates decomposition, likely due to hydrolysis from repeated opening of the bottle. While it might still contain active reagent, the effective concentration is unknown, making stoichiometry unreliable. For consistent results, it is highly recommended to use fresh, colorless reagent or to purify the discolored liquid by vacuum distillation before use.

Q: How do I properly monitor the reaction by TLC? A: Spot three lanes on your TLC plate: one for your starting material (ethyl piperidine-4-carboxylate), one for the co-spot (starting material and reaction mixture in the same spot), and one for the reaction mixture. Use a mobile phase like 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane. The product should appear as a new, typically less polar spot (higher Rf value) than the starting amine.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

This protocol is provided as a representative example. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-4-carboxylate (e.g., 1.57 g, 10.0 mmol, 1.0 eq.).

    • Add anhydrous dichloromethane (DCM, 30 mL) via syringe.

    • Add triethylamine (e.g., 1.67 mL, 12.0 mmol, 1.2 eq.) via syringe.

    • Place the flask under an inert atmosphere (N₂ or Ar) and cool the mixture to 0 °C in an ice-water bath.

  • Reaction:

    • While stirring at 0 °C, add dimethylcarbamoyl chloride (e.g., 1.02 mL, 11.0 mmol, 1.1 eq.) dropwise via syringe over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress every 30 minutes by TLC (e.g., 40% EtOAc/Hexanes) until the starting material is no longer visible (typically 2-4 hours).

  • Workup:

    • Upon completion, cool the flask back to 0 °C and slowly quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude oil by silica gel flash column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield the pure product as a colorless or pale yellow oil.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare Eluent: Mix ethyl acetate and hexanes in a 2:3 ratio (40% EtOAc/Hexanes) in a sealed TLC chamber with a filter paper wick. Allow the chamber to saturate for 5-10 minutes.

  • Prepare Samples: Dilute a small aliquot of the starting material in a vial with ethyl acetate. In another vial, dilute a small aliquot of the reaction mixture.

  • Spot Plate: Using a capillary tube, spot the starting material (SM), the reaction mixture (RXN), and a co-spot (spot SM, then spot RXN on top of it) on the baseline of a silica TLC plate.

  • Develop Plate: Place the plate in the saturated chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for the starting amine). The reaction is complete when the spot corresponding to the starting material is absent in the RXN lane.

References

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.
  • PubMed Central. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • PubMed Central. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Available at: [Link]

  • WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents.
  • PubChem. Dimethylcarbamoyl Chloride. Available at: [Link]

  • Wikipedia. Dimethylcarbamoyl chloride. Available at: [Link]

  • EP321548A1 - Method for the preparation of 1-(2-halogen-ethyl)-4-piperidine-carboxylic acid ethyl esters - Google Patents.

Sources

Managing stereoselectivity in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Synthesis Division) Ticket Subject: Managing Stereocontrol in Substituted Piperidines

The Knowledge Base: Strategic Decision Matrix

Before troubleshooting specific reaction failures, verify you have selected the correct synthetic entry point. Piperidine stereochemistry is dictated by the method of ring formation or functionalization.

Workflow Selector: Which Route Fits Your Target?

PiperidineStrategy Start Target Structure Analysis Q1 Is the piperidine ring already formed? Start->Q1 RouteA Route A: Pyridine Hydrogenation Q1->RouteA No (Start from Pyridine) RouteB Route B: Lithiation/Functionalization Q1->RouteB Yes (Start from Piperidine) RouteC Route C: De Novo Cyclization Q1->RouteC No (Acyclic Precursor) SubQ1 Requirement: All-cis geometry? RouteA->SubQ1 SubQ2 Requirement: Trans-2,6 or Enantio-enriched? RouteB->SubQ2 Heterogeneous Catalysis \n(PtO2/AcOH) Heterogeneous Catalysis (PtO2/AcOH) SubQ1->Heterogeneous Catalysis \n(PtO2/AcOH) Yes (Thermodynamic/Kinetic match) Chiral Auxiliary (Glorius) \nor Ir-Catalysis Chiral Auxiliary (Glorius) or Ir-Catalysis SubQ1->Chiral Auxiliary (Glorius) \nor Ir-Catalysis No (Need enantiocontrol) Beak/O'Brien Lithiation Beak/O'Brien Lithiation SubQ2->Beak/O'Brien Lithiation Yes (Directing Group Control)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target stereochemistry.

Troubleshooting Ticket #104: Pyridine Hydrogenation

Issue: "I am targeting a cis-2,6-disubstituted piperidine, but I am observing variable diastereomeric ratios (dr) or racemization."

Root Cause Analysis

Hydrogenation of pyridines is the industrial workhorse, but stereocontrol relies heavily on the catalyst surface mechanism.

  • The "Face-Flip" Problem: Heterogeneous catalysts (Pt, Pd, Rh) generally facilitate syn-addition of hydrogen. Once the pyridine adsorbs flat onto the catalyst surface, all hydrogens add from the catalyst side, pushing substituents to the opposite face (resulting in cis-isomers).

  • Loss of Selectivity: If the partially reduced intermediate (tetrahydropyridine) desorbs and re-adsorbs, or if the catalyst surface is poisoned, you lose the "all-syn" instruction set.

Diagnostic & Repair Steps
SymptomProbable CauseCorrective Action
Low cis selectivity Solvent Basicity: Non-acidic solvents allow partial reduction intermediates (enamines/imines) to tautomerize or flip face.Switch to Glacial Acetic Acid. Protonation of the pyridine nitrogen (pyridinium formation) anchors the substrate and prevents catalyst poisoning.
Incomplete Conversion Catalyst Poisoning: The basic nitrogen of the product piperidine binds irreversibly to the metal surface.Use Acid Scavengers or Protectors. Run reaction in 1M HCl/MeOH or Acetic Acid to ensure the product exists as a salt, which has lower affinity for the catalyst surface.
Trans-isomer required Wrong Method: Direct hydrogenation rarely yields trans as the major product.Thermodynamic Equilibration. Synthesize the cis-isomer first, then reflux in ethanol with NaOEt to epimerize to the thermodynamically stable trans-isomer (if substituents allow).
Low Enantioselectivity Lack of Chiral Environment: Heterogeneous catalysts are achiral.Implement Glorius' Auxiliary. Attach a chiral oxazolidinone at the 2-position. This directs the face of adsorption on Pd/C, yielding high ee and dr.
Expert Insight: The "Iridium Switch"

If heterogeneous methods fail, switch to Homogeneous Iridium Catalysis .

  • Protocol: Use [Ir(cod)(PyPCy2)]PF6 or [Ir-OMs].

  • Mechanism: These operate via ionic hydrogenation.[1]

  • Selectivity Rule:

    • Fluoro/Chloro substituents: Favor cis (due to gauche stabilization of the protonated intermediate).[1]

    • Bromo substituents: Favor trans (steric bulk dominates).

    • Reference: This trend was rigorously mapped by the Glorius group [1].

Troubleshooting Ticket #209: Lithiation & Substitution

Issue: "My N-Boc-2-methylpiperidine lithiation yielded the trans-2,6 product instead of the expected cis, or I lost enantiopurity."

Root Cause Analysis

This is a classic counter-intuitive result in piperidine chemistry known as the Beak-O'Brien Anomaly .

  • Standard Model: In pyrrolidines, lithiation is directed by the N-Boc group to the syn face.

  • Piperidine Reality: Piperidines suffer from A(1,3) strain . To avoid steric clash between the N-Boc group and the equatorial 2-alkyl substituent, the ring flips so the 2-alkyl group becomes axial .

  • The Trap: Lithiation still occurs equatorially (stereoelectronically preferred). Since the methyl group is axial, the incoming electrophile attacks equatorially, resulting in a trans-2,6 relationship.[2]

Visualizing the Conformational Flip

LithiationMechanism Step1 N-Boc-2-Me-Piperidine (Eq-Me Conformer) Step2 Ring Flip to Axial-Me Conformer (Avoids A1,3 Strain) Step1->Step2 Equilibrium Step3 Lithiation (Removes Eq-Proton) Step2->Step3 s-BuLi / TMEDA Step4 Electrophile Trapping (Equatorial Attack) Step3->Step4 E+ Result Product: Trans-2,6-piperidine Step4->Result

Figure 2: The mechanistic pathway explaining why lithiation of N-Boc-2-substituted piperidines often yields trans-2,6-disubstitution [2].

Quick Fixes for Lithiation
  • To get Trans-2,6: Use s-BuLi / TMEDA at -78°C. The reaction proceeds via the pathway shown above.[3]

  • To get Cis-2,6: You cannot easily do this via direct lithiation of the 2-substituted precursor.

    • Alternative: Use Beak's Dynamic Kinetic Resolution (DKR) strategy on 2-aryl-piperidines using sparteine (or sparteine surrogates) to set the first stereocenter, then rely on substrate control for the second [3].

  • Enantiopurity Loss: N-Boc-piperidine lithiation is slower than pyrrolidine.[4] If you wait too long or warm up > -40°C, the lithiated species can racemize.

    • Fix: Keep T < -50°C and quench immediately (within 15-30 mins).

Validated Experimental Protocol

Method: Heterogeneous Cis-Selective Hydrogenation of 2,3-Disubstituted Pyridines. Source: Adapted from standard protocols (e.g., Glorius/Charette variations).

Reagents:

  • Substrate: 2,3-Dimethylpyridine (1.0 equiv)

  • Catalyst: PtO2 (Adams' Catalyst) (5 mol%)

  • Solvent: Glacial Acetic Acid (0.5 M concentration)

  • Hydrogen Source: H2 balloon (1 atm) or Parr shaker (50 psi for difficult substrates)

Step-by-Step:

  • Preparation: In a glovebox or well-ventilated hood, charge a flame-dried flask with PtO2. Caution: Dry PtO2 can ignite methanol vapors.

  • Solvation: Add Glacial Acetic Acid carefully.

  • Substrate Addition: Add the pyridine substrate.[5]

  • Activation: Purge the flask with N2, then H2 (x3).

  • Reaction: Stir vigorously at RT under H2 atmosphere.

    • Checkpoint: Monitor H2 uptake. Pyridine reduction is slow initially until the active surface forms.

  • Workup (Critical for Stereochemistry):

    • Filter through Celite to remove Pt.

    • Concentrate the acetic acid.

    • Do NOT neutralize with strong base (NaOH) and extract if your product is volatile or prone to epimerization. Instead, isolate as the acetate or HCl salt (add HCl in ether) for maximum stereochemical stability.

Expected Outcome: >95:5 cis diastereoselectivity.

FAQ: Rapid Fire Support

Q: Can I use Pd/C instead of PtO2? A: Yes, but Pd/C is often less active for the pyridine ring reduction at 1 atm. You may need higher pressure (50-100 psi) and elevated temperature (50°C). Note that higher temps increase the risk of cis -> trans isomerization.

Q: I need to synthesize a piperidine with a quaternary center at C2. Lithiation isn't working. A: Direct lithiation of a tertiary C2 center is extremely difficult due to steric hindrance.

  • Solution: Switch to N-acyliminopyridinium ylide hydrogenation (Charette Method). This allows you to set quaternary centers with high enantioselectivity using Ir-catalysts [4].

Q: My NMR shows broad peaks. Is my product impure? A: Not necessarily. Piperidines undergo ring inversion (chair-chair flipping) and Nitrogen inversion.

  • Test: Run the NMR at elevated temperature (50°C) or add a drop of TFA to protonate the nitrogen (freezing the N-inversion). If peaks sharpen, it’s conformational, not impurity.

References

  • Glorius, F. et al. (2019).[1] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[1] Nature Chemistry, 11, 264–270.[1]

  • O'Brien, P. et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1336-1346.

  • Beak, P. & Lee, W.K. (1989). "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives." Journal of Organic Chemistry, 54, 458–464.

  • Legault, C.Y. & Charette, A.B. (2005). "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society, 127(25), 8966–8967.

Sources

Workup procedures for reactions involving Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide is designed for organic chemists and process scientists working with Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (CAS: 1126-09-6).[1][2][3] It addresses the specific challenges of isolating, purifying, and utilizing this urea-ester intermediate, with a focus on safety and yield optimization.[1][3]

Product Overview & Safety Critical

PropertyDetails
Systematic Name Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate
Common Name

-Dimethylcarbamoyl ethyl isonipecotate
Molecular Formula C₁₁H₂₀N₂O₃
Key Functionality Urea (Polar, stable to base); Ester (Labile to base/acid)
Solubility Soluble in DCM, EtOAc, MeOH, EtOH.[1][2][3] Insoluble in water.[1][2][3]
⚠️ CRITICAL SAFETY ALERT: Dimethylcarbamoyl Chloride (DMCC)

This compound is typically synthesized using Dimethylcarbamoyl chloride (DMCC) .[1][2][3] DMCC is a suspected human carcinogen and a potent lachrymator.[1][2][3]

  • Persistence: DMCC can persist in organic layers even after mild aqueous washes.[1][2][3]

  • Neutralization: You must ensure complete hydrolysis of excess DMCC before rotary evaporation to prevent contaminating your equipment and lab atmosphere.[1][2][3]

Module 1: Synthesis & Workup (The Formation)

Scenario: You have reacted Ethyl isonipecotate with DMCC in Dichloromethane (DCM) or THF using Triethylamine (Et₃N) as a base. Objective: Isolate the neutral urea-ester free from toxic DMCC and unreacted amine.

The "Self-Validating" Workup Protocol

This protocol uses pH switching to chemically validate the purity of the organic layer.[1][2][3]

  • Quench (Destruction of DMCC):

    • Add 10% aqueous Ammonium Hydroxide (NH₄OH) or saturated Sodium Bicarbonate (NaHCO₃) to the reaction mixture.

    • Why? DMCC hydrolyzes slowly in neutral water but rapidly in basic media.[1][2][3] Ammonia reacts with DMCC to form harmless 1,1-dimethylurea.[1][2][3]

    • Time: Stir vigorously for 30–60 minutes. Do not skip this step.

  • Phase Separation:

    • Separate the organic layer (DCM).[1][2][3]

    • Extract the aqueous layer once with fresh DCM to recover entrained product.[1][2][3]

  • The "Acid Wash" (Removal of Starting Amine):

    • Wash the combined organic layer with 0.5 M HCl (cold).[1][2][3]

    • Mechanism:[1][2][3][4][5][6][7][8] The product (urea) is non-basic and stays in the DCM.[1][2][3] Any unreacted Ethyl isonipecotate (secondary amine) becomes protonated (

      
      ) and migrates to the aqueous layer.[1][2][3]
      
    • Validation: Check the TLC of the organic layer; the baseline amine spot should be gone.[1][2][3]

  • The "Base Wash" (Removal of Acidic Byproducts):

    • Wash the organic layer with Saturated NaHCO₃ .[1][2][3]

    • Why? Removes any residual HCl and ensures the urea is not protonated (though unlikely, ureas can protonate in strong acid).[1][3]

  • Drying & Concentration:

    • Dry over Na₂SO₄, filter, and concentrate.[1][2][3]

Visual Workflow: Isolation Logic

Workupflow Start Crude Reaction Mixture (DCM + Product + DMCC + Amine) Quench 1. Quench: Add 10% NH4OH (Destroys DMCC) Start->Quench Sep1 Phase Separation Quench->Sep1 OrgLayer1 Organic Layer (Product + Neutral Impurities) Sep1->OrgLayer1 DCM Phase AqLayer1 Aqueous Layer (Protonated Amine + Salts) Sep1->AqLayer1 Discard AcidWash 2. Acid Wash (0.5M HCl) BaseWash 3. Base Wash (Sat. NaHCO3) AcidWash->BaseWash Org Phase Retained Waste Aqueous Waste AcidWash->Waste Aq Phase (Amine removed) OrgLayer1->AcidWash FinalOrg Final Organic Layer (Pure Product) BaseWash->FinalOrg BaseWash->Waste

Figure 1: Purification logic for removing toxic DMCC and unreacted amine starting material.

Module 2: Downstream Transformations (The Usage)

Scenario: You need to hydrolyze the ethyl ester to the carboxylic acid (e.g., for amide coupling).[1][3] Challenge: Preventing hydrolysis of the urea moiety.

Expert Insight: Chemoselectivity

Ureas are significantly more stable to basic hydrolysis than esters due to the resonance stabilization of the nitrogen lone pairs reducing the electrophilicity of the carbonyl carbon.[1][3]

  • Ester Hydrolysis Rate: Fast (

    
    )[1][2][3]
    
  • Urea Hydrolysis Rate: Very Slow (

    
    )[1][2][3]
    
Recommended Protocol: LiOH Hydrolysis[1][2][3]
  • Dissolve Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate in THF:Water (3:1) .

  • Add 1.5 equivalents of LiOH[1][2][3]·H₂O .

  • Stir at Room Temperature (Do not reflux).

    • Monitoring: The reaction usually completes in 2–4 hours.[1][2][3]

  • Workup (The "Reverse Extraction"):

    • Remove THF via rotary evaporation.[1][2][3]

    • Dilute the aqueous residue with water.[1][2][3]

    • Wash 1: Extract with EtOAc (discard organic layer—removes unreacted ester).[1][2][3]

    • Acidify: Carefully adjust aqueous layer to pH 2–3 with 1M HCl.[1][2][3]

    • Extract 2: Extract the acidic aqueous layer with EtOAc (x3).[1][2][3] The carboxylic acid product will now move to the organic layer.[1][2][3]

    • Note: The urea group remains intact.[1][2][3]

Module 3: Troubleshooting & FAQs

Q1: I am getting a persistent emulsion during the aqueous workup. Why?

A: The dimethylurea moiety possesses surfactant-like properties (hydrophilic head, lipophilic piperidine tail).[1][2][3]

  • Fix:

    • Salting Out: Add solid NaCl to saturation. This disrupts the surfactant layer.[1][2][3]

    • Filtration: Filter the biphasic mixture through a small pad of Celite. Emulsions are often stabilized by micro-precipitates of urea byproducts.[1][2][3]

Q2: My product is "oiling out" and won't crystallize.

A: Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a low-melting solid or viscous oil.[1][2][3]

  • Fix:

    • Solvent Swap: Evaporate the DCM and redissolve in a minimum amount of hot Diisopropyl Ether (IPE) or Hexane/EtOAc (9:1) .[1][2][3]

    • Seeding: Scratch the flask walls.

    • High Vacuum: Ensure all DCM is removed; residual chlorinated solvents often inhibit crystallization of piperidine derivatives.[1][2][3]

Q3: I can't see the spot clearly on TLC.

A: The urea and ester groups have weak UV absorbance (end absorption <210nm) unless a conjugated system is attached.[1][2][3]

  • Fix: Do not rely on UV.[1][2][3] Use Iodine (I₂) chamber (ureas absorb iodine well) or Hanessian’s Stain (Cerium Molybdate) followed by heat.[1][2][3] The urea usually stains blue/dark blue.[1][2][3]

Q4: How do I know if the urea hydrolyzed during the ester saponification?

A: Check the NMR.

  • Intact Urea: You will see a sharp singlet for N-(CH₃)₂ at roughly 2.8 ppm (integrating to 6H).[1][2][3]

  • Hydrolyzed (Secondary Amine): The 2.8 ppm singlet disappears.[1][2][3] You will see a broad NH peak.[1][2][3]

  • Note: If you used NaOH at reflux, you likely hydrolyzed the urea.[1][2][3] Stick to LiOH at RT.

References

  • Compound Data: National Center for Biotechnology Information.[1][2][3] PubChem Compound Summary for CID 1126096, Ethyl 4-piperidinecarboxylate (and derivatives). [Link][1][2][3]

  • Carbamoyl Chloride Hydrolysis: Hall, H. K., & Morgan, M. (2005).[1][2][3] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. Journal of Organic Chemistry. (General mechanism reference regarding DMCC stability).

  • Safety & Handling: Wikipedia Contributors. Dimethylcarbamoyl chloride. [Link][1][2][3][4][5][9]

  • Synthesis Protocols: Patent WO2016071792A1. Method for the preparation of piperidine-carboxylic acid ethyl esters. [1][2][3]

Sources

Identifying byproducts in the synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying synthesis byproducts using mass spectrometry. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Introduction to the Synthesis and Analysis

The synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with dimethylcarbamoyl chloride. While this reaction is generally efficient, the presence of moisture or other nucleophiles can lead to the formation of various byproducts. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for monitoring the reaction progress and identifying these impurities. This guide will help you interpret your mass spectra and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of my target molecule, Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate?

A1: The molecular weight of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is 228.29 g/mol . In positive ion mode ESI-MS, you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of 229.3 .

Q2: What are the common adducts I might see in my mass spectrum?

A2: In addition to the protonated molecule, you may observe adducts with sodium [M+Na]⁺ (m/z 251.3) or potassium [M+K]⁺ (m/z 267.4), especially if glassware was not thoroughly cleaned or if there are trace amounts of these salts in your solvents.

Q3: What are the expected m/z values for the starting materials?

A3: The key starting materials are ethyl piperidine-4-carboxylate (MW: 157.21 g/mol )[1] and dimethylcarbamoyl chloride (MW: 107.54 g/mol ). You are likely to see the protonated form of the unreacted ethyl piperidine-4-carboxylate at an m/z of 158.2 . Dimethylcarbamoyl chloride is highly reactive and less likely to be observed directly.

Troubleshooting Guide: Identifying Unexpected Peaks

The appearance of unexpected peaks in your mass spectrum can be indicative of byproduct formation. This section provides a systematic approach to identifying these species.

Diagram: Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts A Ethyl piperidine-4-carboxylate (m/z 158.2 [M+H]⁺) C Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (m/z 229.3 [M+H]⁺) A->C Reaction B Dimethylcarbamoyl chloride B->C D Dimethylamine (m/z 46.1 [M+H]⁺) B->D Hydrolysis E Tetramethylurea (m/z 117.2 [M+H]⁺) B->E Reaction with Dimethylamine F N,N-dimethylcarbamic acid (m/z 90.1 [M+H]⁺) B->F Hydrolysis

Caption: Synthetic route and common byproducts.

Table: Common Byproducts and Their Mass Signatures
m/z ([M+H]⁺) Chemical Formula Molecular Weight Potential Identity Plausible Cause
46.1C₂H₈N⁺45.08DimethylamineHydrolysis of dimethylcarbamoyl chloride in the presence of water[2].
90.1C₃H₈NO₂⁺89.09N,N-dimethylcarbamic acidHydrolysis of dimethylcarbamoyl chloride[3].
117.2C₅H₁₃N₂O⁺116.17TetramethylureaReaction of dimethylcarbamoyl chloride with dimethylamine (a byproduct of hydrolysis)[2].
158.2C₈H₁₆NO₂⁺157.21Ethyl piperidine-4-carboxylateUnreacted starting material[1].
229.3C₁₁H₂₁N₂O₃⁺228.29Target Molecule Desired product.

Advanced Troubleshooting with Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is invaluable for confirming the structure of your target molecule and differentiating it from isomeric byproducts. By isolating the precursor ion (e.g., m/z 229.3) and subjecting it to collision-induced dissociation (CID), you can generate a characteristic fragmentation pattern.

Diagram: Predicted ESI-MS/MS Fragmentation of the Target Molecule

Fragmentation_Pathway cluster_fragments Major Fragments parent [M+H]⁺ m/z 229.3 frag1 m/z 158.2 Loss of C₃H₅NO parent->frag1 - C₃H₅NO frag2 m/z 72.1 Dimethylcarbamoyl cation parent->frag2 Cleavage of N-C bond frag3 m/z 114.1 Piperidine ring fragment parent->frag3 Ring opening

Caption: Predicted fragmentation of the target molecule.

Q4: I see a peak at m/z 229.3, but how can I be sure it's my product and not an isomer?

A4: MS/MS is the key. The fragmentation pattern of N-acyl and N-carbamoyl piperidines is well-characterized[4][5][6]. For your target molecule, you should expect to see the following key fragments:

  • Loss of the dimethylcarbamoyl group: A neutral loss of C₃H₅NO (71.04 Da) would result in a fragment at m/z 158.2, corresponding to the protonated ethyl piperidine-4-carboxylate.

  • Formation of the dimethylcarbamoyl cation: Cleavage of the N-C bond of the piperidine ring can yield a fragment at m/z 72.1.

  • Piperidine ring fragments: Various cleavages of the piperidine ring can lead to a series of lower mass fragments, with a prominent one often being around m/z 114.1.

If your MS/MS spectrum of the ion at m/z 229.3 shows these characteristic fragments, you can be highly confident in the identity of your product.

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS Analysis
  • Dissolve the sample: Prepare a stock solution of your reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the sample: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase you will be using for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the sample: If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject into the mass spectrometer: Infuse the sample directly or inject it into an LC-MS system.

Protocol 2: General ESI-MS Method Parameters
  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (Optimize for minimal in-source fragmentation)

  • Desolvation Gas Flow: 600 - 800 L/hr (Typically Nitrogen)

  • Desolvation Temperature: 350 - 450 °C

  • Source Temperature: 120 - 150 °C

  • Mass Range: m/z 50 - 500

Note: These are starting parameters and should be optimized for your specific instrument and sample.

Concluding Remarks

This technical support guide provides a foundational framework for identifying byproducts in the synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate by mass spectrometry. By understanding the potential side reactions and the characteristic fragmentation patterns, researchers can confidently interpret their data and troubleshoot any unexpected results. For further assistance, please consult the references provided or contact your instrument manufacturer's application support team.

References

  • Vila, L. M., et al. (2015). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 26(9), 1898-1907.
  • Stare, M., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Organic Process Research & Development, 13(5), 857-862.
  • Crotti, A. E. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1665-1674.
  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • El-Gohary, N. S., & Shaaban, M. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Journal of Chemistry, 2015, 1-7.
  • Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 12(4), 2263-2281.
  • PubChem. (n.d.). Ethyl 1-ethylpiperidine-4-carboxylate. Retrieved from [Link]

  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446.
  • Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an advanced technical support center for the regioselective functionalization of piperidine scaffolds. It moves beyond basic textbook definitions to address the specific "failure modes" encountered in high-stakes drug discovery environments.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome, Colleague.

You are likely here because your piperidine functionalization yielded a racemate, the wrong regioisomer, or a complex mixture of polymerized byproducts. The piperidine ring is the single most common nitrogen heterocycle in FDA-approved drugs, yet its saturation makes it chemically stubborn.

This guide treats the piperidine ring not as a simple substrate, but as a steric and electronic battlefield . We divide the ring into three tactical zones: C2 (The Alpha Zone) , C3 (The Beta Deactivation Zone) , and C4 (The Remote Zone) .

Module 1: C2-Functionalization (The Alpha Zone)

Primary Strategy:


-Lithiation / Trapping
Secondary Strategy:  Photoredox 

-Amino Radical Generation
The Protocol: "The Beak-Lee Lithiation" (Optimized)

The classic Beak deprotonation is powerful but prone to racemization. The following protocol integrates Coldham’s Dynamic Thermodynamic Resolution (DTR) to ensure enantiopurity.

Reagents:

  • Substrate:

    
    -Boc-piperidine (Boc is non-negotiable for this specific pathway; Cbz/Fmoc will decompose).
    
  • Base:

    
    -BuLi (Secondary Butyl Lithium). Do not use 
    
    
    
    -BuLi; it attacks the carbamate carbonyl.
  • Ligand: (+)-Sparteine or O'Brien's Diamine (for chiral resolution).

  • Solvent:

    
     (Critical: THF promotes aggregate breakdown too fast, lowering 
    
    
    
    ).

Step-by-Step Workflow:

  • Complexation: Dissolve

    
    -Boc-piperidine (1.0 equiv) and (+)-Sparteine (1.2 equiv) in anhydrous 
    
    
    
    at -78 °C.
  • Deprotonation: Dropwise addition of

    
    -BuLi (1.1 equiv). Maintain internal temp < -70 °C.
    
  • The "Coldham Equilibration" (CRITICAL):

    • Standard Protocol: Trap immediately? NO.

    • Advanced Protocol: Warm the solution to -50 °C for 15–30 minutes.

    • Why? Unlike pyrrolidines, the

      
      -Boc group in piperidines rotates rapidly. This warming step allows the lithiated species to equilibrate to the thermodynamically stable, chelated diastereomer (Dynamic Thermodynamic Resolution).
      
  • Recool & Trap: Cool back to -78 °C. Add electrophile (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Quench: Acidic workup (

    
    /MeOH) to prevent product epimerization.
    
Troubleshooting C2-Lithiation
SymptomProbable CauseCorrective Action
Low Yield (<30%) Nucleophilic attack on Boc group.Switch from

-BuLi to

-BuLi. Ensure injection temp is < -70 °C.
Racemic Product Fast Boc-rotation without equilibration.Implement the "Coldham Equilibration" step (-50 °C hold). Switch solvent from THF to

.
Product is Enamine

-Hydride elimination.
The lithiated species warmed up too much after electrophile addition. Keep quench cold.
No Reaction Aggregation of

-BuLi.
Add TMEDA (1.1 equiv) if not using Sparteine to break up hexamers.

Module 2: C3-Functionalization (The Beta Deactivation Zone)

Primary Strategy: Transition Metal C-H Activation (Pd/Ru) Challenge: C3 is electronically deactivated (inductive withdrawal by N) and sterically less accessible than C2.

The Strategy: Transient Directing Groups (TDG)

Direct functionalization at C3 requires "reaching around" the ring. Standard directing groups (DGs) on Nitrogen often direct to C2. To hit C3, you must use C3-selective Pd(II) catalysis driven by specific ligands or bulky DGs that sterically block C2.

Key Insight (The Gaunt/Yu Principle): To force C3 functionalization, you must make C2 sterically inaccessible or use a specific directing group geometry (like a thioamide or specific amide) that places the metal at the C3 position.

Recommended Workflow (Pd-Catalyzed Arylation):

  • DG Installation: Convert Piperidine-NH to

    
    -Tf (Triflamide) or specific Amide.
    
  • Catalyst:

    
     (10 mol%).
    
  • Ligand: Mono-N-protected amino acid ligands (MPAA) are often required to accelerate the C-H cleavage.

  • Oxidant:

    
     or Benzoquinone (to regenerate Pd(II)).
    
  • Solvent: HFIP (Hexafluoroisopropanol) is often the "magic solvent" for these C-H activations due to its H-bonding capability which stabilizes the transition state.

Visualizing the Regioselectivity Logic

PiperidineLogic Start Target Position? C2 C2 (Alpha) Start->C2 C3 C3 (Beta) Start->C3 C4 C4 (Gamma) Start->C4 Lithiation Anionic Strategy: s-BuLi / Sparteine (Beak/Coldham) C2->Lithiation Chiral Control Radical Radical Strategy: Photoredox / HAT (MacMillan) C2->Radical Late Stage Directing Pd-Catalyzed C-H Act. Requires Directing Group (Yu/Gaunt) C3->Directing Electronic Push RingStrain Ring Opening (Cyclopropane intermed.) C3->RingStrain Indirect Remote Remote Functionalization (Difficult on Saturated Ring) C4->Remote Steric Control Pyridine Pyridine Reduction Route (McNally Strategy) C4->Pyridine Most Reliable

Caption: Decision matrix for selecting the optimal synthetic pathway based on the target carbon position.

Module 3: C4-Functionalization (The Remote Zone)

Primary Strategy: Pyridine Pre-functionalization & Reduction (The McNally Method) Secondary Strategy: Radical Relay (Minisci-type)

The "McNally" Workaround

Direct C-H functionalization of saturated piperidine at C4 is chemically arduous because it lacks the electronic activation of C2 and the proximity of C3. The Solution: Functionalize the Pyridine first, then reduce.[1][2]

Protocol:

  • Activation: React Pyridine with

    
     and a Phosphine (e.g., 
    
    
    
    ) to form the C4-Phosphonium salt .
  • Coupling: The phosphonium group acts as a pseudohalide. React with nucleophiles (CN, OR, Aryl) or undergo radical coupling.[3]

  • Reduction: Hydrogenate the functionalized pyridine (

    
     or 
    
    
    
    ) to yield the C4-substituted piperidine.

Why this wins: It avoids the "regioselectivity scramble" of trying to distinguish C3 from C4 on a saturated ring.

Troubleshooting Matrix: Common Failure Modes

IssueContextMechanistic Root CauseSolution
Bis-alkylation C2-LithiationThe product is more acidic than the starting material (rare) or excess base was used.Use exactly 1.1 equiv base. Add electrophile rapidly at -78 °C.
Aromatization Pd-CatalysisOxidation of the piperidine to pyridine/pyridinium.Remove strong oxidants. Switch solvent to HFIP. Use milder oxidants like

.
Wrong Isomer (C2 instead of C3) C-H ActivationThe Directing Group (DG) is forming a 5-membered palladacycle at C2 (favored) instead of C3.Change the DG geometry. Use a "transient directing group" (TDG) or bulky ligands that clash with the C2 position.
Protodealkylation C4-PhosphoniumThe C-P bond is fragile under certain basic conditions.Maintain pH neutral/mildly acidic during the coupling phase.

Module 4: Photoredox Strategies (Late-Stage)

Technique:


-Amino Radical Generation via HAT (Hydrogen Atom Transfer).
Best For:  Adding alkyl/aryl groups to C2 of complex drug molecules without pre-functionalization.

Mechanism:

  • Ir(III) catalyst gets excited by Blue LED.[3]

  • Oxidizes Quinuclidine (HAT catalyst) to a radical cation.

  • Quinuclidine radical abstracts H from Piperidine C2 (hydridic C-H).

  • Resulting

    
    -amino radical attacks an electrophile (Michael acceptor or Arene).
    

DOT Diagram: Photoredox Cycle

Photoredox Ir Ir(III) Catalyst Star *Ir(III) Excited Ir->Star Blue Light HAT HAT Cat (Quinuclidine) Star->HAT SET PipRad Piperidine Radical (C2) HAT->PipRad H-Abstraction Prod Product PipRad->Prod Trapping Prod->Ir Regeneration

Caption: Simplified photoredox cycle for alpha-C-H functionalization via Hydrogen Atom Transfer (HAT).

References

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link
    
  • Coldham, I., & Leonori, D. (2010). Deprotonation of N-Boc-piperidine: The importance of the protecting group rotamers. Journal of Organic Chemistry. Link

  • McNally, A., et al. (2016).[4] Selective functionalization of pyridines via heterocyclic phosphonium salts.[5] Science. Link

  • McNally, A., et al. (2022). Functionalization of Pyridines at the C4 Position via Metalation and Capture.[6] Science. Link

  • MacMillan, D. W. C., et al. (2014). Decarboxylative peptide functionalization through photoredox catalysis. Nature. Link

  • Gaunt, M. J., et al. (2011). A general catalytic C–H alkenylation of N-heterocycles. Nature. Link

Sources

Validation & Comparative

Spectroscopic Profiling & Comparative Analysis: Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (CAS 333985-78-7) represents a critical scaffold in medicinal chemistry, combining a lipophilic piperidine core with two distinct carbonyl functionalities: an ester (at C4) and a trisubstituted urea (at N1). This dual-carbonyl architecture makes it a valuable intermediate for serine hydrolase inhibitors and a model system for studying amide rotamers in heterocyclic rings.

This guide provides a definitive spectroscopic comparison of this target compound against its synthetic precursor (Ethyl piperidine-4-carboxylate ) and a functional analog (1-(Dimethylcarbamoyl)piperidine ). By isolating the spectral contributions of the urea moiety versus the ester group, we establish a robust identification protocol for quality control and structural validation.

The Comparative Cohort
Compound IDStructure NameRoleKey Functional Groups
Target (A) Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate Analyte of InterestUrea, Ester, Piperidine
Comparator (B) Ethyl piperidine-4-carboxylate PrecursorSecondary Amine, Ester
Comparator (C) 1-(Dimethylcarbamoyl)piperidine Structural AnalogUrea, Piperidine (No Ester)

Spectroscopic Profiling: The "Fingerprint" Analysis

Infrared Spectroscopy (IR): The Carbonyl Battle

The most immediate diagnostic tool for distinguishing the Target (A) from its precursor (B) is the carbonyl stretching region (


).
  • The Ester Signal (Invariant): All three compounds containing the ethyl ester moiety exhibit a sharp, intense band at 1730–1740 cm⁻¹ . This is the classic aliphatic ester stretch.

  • The Urea Signal (Diagnostic): The formation of the dimethylcarbamoyl group introduces a new, distinct carbonyl band. Unlike esters, urea carbonyls possess significant single-bond character due to resonance donation from two nitrogen atoms. This shifts the absorption to a lower frequency, typically 1630–1650 cm⁻¹ .

Comparative IR Data Table

Functional GroupComparator B (Precursor)Target A (Product)Shift / Observation
N-H Stretch

(Weak/Broad)
Absent Primary Confirmation of Reaction Completion
Ester C=O

(Strong)

(Strong)
Unaffected by N-substitution
Urea C=O Absent

(Strong)
Diagnostic for carbamoyl group
C-O Stretch


Characteristic "Rule of Three" for esters
Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum provides the most detailed structural proof. The transformation from a secondary amine to a urea derivative induces specific chemical shift perturbations (


) and introduces the characteristic N-methyl signals.

Key Diagnostic Signals (


, 400 MHz): 
  • The Dimethyl "Singlet" (

    
    ): 
    The 
    
    
    
    group appears as a strong signal near 2.8 ppm.
    • Expert Insight: In many urea derivatives, restricted rotation around the

      
       bond can make these two methyl groups magnetically non-equivalent, appearing as two separate singlets or a broadened peak at room temperature. In this specific piperidine scaffold, they often coalesce into a singlet or a very tight doublet depending on the solvent viscosity and temperature.
      
  • Deshielding of

    
    -Protons (
    
    
    
    ):
    In the precursor (Comparator B), the protons at the piperidine C2 and C6 positions (adjacent to the nitrogen) appear around 2.6–3.1 ppm . Upon carbamoylation, the electron-withdrawing nature of the carbonyl pulls electron density away, shifting these protons downfield to 3.6–3.8 ppm .

H NMR Assignment Table 
PositionComparator B (Precursor)

(ppm)
Target A (Product)

(ppm)
Multiplicity
N-H ~1.8 (variable)Absent -
Piperidine C2, C6-H 2.6 – 3.13.6 – 3.8 Multiplet (Deshielded)
Piperidine C4-H 2.42.5Multiplet (Methine)
Ester

4.134.15Quartet (

Hz)
Ester

1.251.26Triplet (

Hz)
Urea

Absent2.82 Singlet (6H)
Mass Spectrometry (MS) Fragmentation

Mass spectrometry confirms the molecular weight increase (+71 Da) and reveals a fragmentation pattern unique to the dimethylcarbamoyl moiety.

  • Molecular Ion (

    
    ): 
    
    • Precursor (B):

      
       157[1]
      
    • Target (A):

      
       228
      
  • Diagnostic Fragment (

    
     72): 
    The dimethylcarbamoyl group often cleaves as a stable cation 
    
    
    
    . A peak at
    
    
    72
    is the "smoking gun" for this specific N-substitution.
  • McLafferty Rearrangement (Ester): The ethyl ester chain will typically undergo rearrangement to lose ethylene (28 Da) or the ethoxy radical, consistent across both compounds.

Visualizing the Chemistry

Synthesis & Structural Logic

The following diagram illustrates the standard synthesis pathway and the logical flow of spectroscopic changes.

G cluster_0 Precursor (Comparator B) cluster_1 Reagents cluster_2 Target (Compound A) Precursor Ethyl piperidine-4-carboxylate (MW 157.21) Secondary Amine Target Ethyl 1-(dimethylcarbamoyl) piperidine-4-carboxylate (MW 228.29) Precursor->Target Nucleophilic Acyl Substitution (Carbamoylation) Reagent Dimethylcarbamoyl Chloride + Base (Et3N) Reagent->Target Change1 IR: New Band @ 1640 cm-1 (Urea C=O) Target->Change1 Change2 NMR: New Singlet @ 2.8 ppm (N-Me2) Target->Change2 Change3 NMR: Downfield Shift (Pip-C2/C6) Target->Change3

Figure 1: Synthesis pathway and resulting spectroscopic indicators.

MS Fragmentation Pathway

Understanding the breakdown of the molecule in EI-MS helps validate the structure.

MS M_Ion Molecular Ion [M+] m/z 228 Frag_A Fragment A [M - OEt]+ m/z 183 M_Ion->Frag_A $alpha$-Cleavage (Ester) Frag_B Fragment B [Dimethylcarbamoyl]+ m/z 72 M_Ion->Frag_B Amide Bond Cleavage Frag_C Fragment C [Piperidine Core]+ m/z 156 M_Ion->Frag_C Loss of Carbamoyl

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.

Experimental Protocol: Synthesis & Characterization

As a reference for validating these spectral claims, the following protocol outlines the generation of the target compound. This method is self-validating: if the diagnostic signals described above are not observed, the reaction has failed.

Synthesis Workflow

Reagents: Ethyl piperidine-4-carboxylate (1.0 eq), Dimethylcarbamoyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Setup: Dissolve Ethyl piperidine-4-carboxylate in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool to 0°C. Add Triethylamine followed by the slow, dropwise addition of Dimethylcarbamoyl chloride.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting amine spot (lower

      
      , stains with Ninhydrin) should disappear.
      
  • Workup: Wash with water, 1N HCl (to remove unreacted amine), and brine. Dry over

    
    .[2]
    
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography.

Characterization Parameters

To reproduce the data in this guide, ensure your instruments are set to these standard parameters:

  • NMR:

    • Solvent:

      
       (Reference peak: 7.26 ppm).
      
    • Concentration: ~10 mg/0.6 mL.

    • Scans: 16 (

      
      H), 256 (
      
      
      
      C).
  • IR:

    • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

    • Resolution: 4 cm⁻¹.

  • MS:

    • Mode: ESI+ (for molecular ion confirmation) or EI (70 eV) for fragmentation analysis.

References

  • National Institute of Standards and Technology (NIST). Ethyl piperidine-4-carboxylate Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Urea vs Ester IR shifts and Amide Rotamers).

Sources

Technical Guide: Comparative Analysis of Catalysts for Piperidine N-Functionalization

[1][2]

Executive Summary

For medicinal chemists, the piperidine ring is a non-negotiable pharmacophore. However, N-functionalizing this heterocycle—particularly N-arylation—presents distinct challenges regarding steric hindrance (2,6-substitution) and electronic deactivation. This guide moves beyond generic textbook advice to provide a head-to-head analysis of the three dominant catalytic manifolds: Palladium (Buchwald-Hartwig) , Nickel (Photoredox Dual Catalysis) , and Copper (Chan-Lam) .

The Verdict:

  • Use Pd-RuPhos G4 for maximum reliability, scalability, and sterically hindered substrates.

  • Use Ni/Photoredox for mild, room-temperature functionalization of complex, thermally sensitive drug scaffolds.

  • Use Cu (Chan-Lam) only when aryl boronic acids are more accessible than halides or when avoiding halogenated waste is critical.

The Contenders: A Technical Breakdown

Class A: The Heavyweight (Palladium)

System: Buchwald-Hartwig Amination Key Catalyst: RuPhos-Pd-G4 (or BrettPhos for primary amines) Mechanism: Pd(0)/Pd(II) redox cycle involving oxidative addition, amine binding, and reductive elimination. Why it dominates: The ligand design of RuPhos (bulky biaryl phosphine) specifically accelerates the reductive elimination step, which is often the bottleneck for electron-rich secondary amines like piperidine [1].

Class B: The Modern Challenger (Nickel/Photoredox)

System: Dual Catalysis (Metallaphotoredox) Key Catalyst: NiCl₂·glyme / dtbbpy + Ir(ppy)₃ (or organic dyes) Mechanism: A synergy where the photocatalyst modulates the oxidation state of Nickel via Single Electron Transfer (SET), enabling a Ni(I)/Ni(III) cycle that bypasses high-energy barriers associated with traditional Pd cycles [2]. Why it’s rising: It operates at room temperature and tolerates aryl chlorides and sulfamates exceptionally well.

Class C: The Oxidative Specialist (Copper)

System: Chan-Lam Coupling Key Catalyst: Cu(OAc)₂ / Pyridine Mechanism: Oxidative coupling using aryl boronic acids under aerobic conditions. Why it persists: It avoids aryl halides entirely, useful when the electrophile is available as a boronic acid.

Head-to-Head Performance Analysis

The following data summarizes performance across a "stress test" panel of substrates, including sterically hindered (2,6-dimethylpiperidine) and electron-deficient partners.

FeaturePd-RuPhos (Buchwald) Ni-Photoredox (Dual Cat) Cu (Chan-Lam)
Primary Substrate Aryl Bromides/ChloridesAryl Bromides/IodidesAryl Boronic Acids
Steric Tolerance Excellent (Handles 2,6-subst.)ModeratePoor
Temperature Heat Required (65–100°C)Ambient (25°C) Ambient to Mild Heat
Base Sensitivity Strong Base (NaOtBu/LHMDS)Mild Base (DABCO/TMG)Mild Base (Et₃N/Pyridine)
Scalability High (kg scale proven)Low/Med (Photon flux limits)Medium
Cost Efficiency Low (Pd + Ligand expensive)Medium (Ni cheap, Ir expensive)High (Cu cheap)
Critical Insight: The Steric Factor

For 2,6-disubstituted piperidines, Pd-RuPhos is the only viable option . The specific pocket shape created by the dicyclohexylphosphino and isopropoxy groups on the RuPhos ligand allows the bulky amine to bind to the Pd center while simultaneously facilitating the ejection of the product [3]. Nickel systems frequently stall with these substrates due to the steric crowding around the smaller Ni center.

Decision Matrix & Workflows

Catalyst Selection Logic

Use this decision tree to select the optimal protocol for your specific substrate.

CatalystDecisionTreeStartStart: Piperidine N-ArylationElectrophileWhat is your Electrophile?Start->ElectrophileBoronicAryl Boronic AcidElectrophile->BoronicAvailableHalideAryl Halide (Cl, Br, I)Electrophile->HalideAvailableChanLamProtocol C:Cu Chan-LamBoronic->ChanLamStericsIs the PiperidineSterically Hindered?(e.g., 2,6-dimethyl)Halide->StericsSensitiveIs the scaffoldThermally Sensitive?Sterics->SensitiveNo (Unhindered)RuPhosProtocol A:Pd-RuPhos G4Sterics->RuPhosYes (Hindered)Sensitive->RuPhosNo (Robust)NiPhotoProtocol B:Ni-PhotoredoxSensitive->NiPhotoYes (>60°C risk)

Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate properties.

Mechanistic Visualization: The Winning Cycle (Pd-RuPhos)

Understanding why RuPhos works is key to troubleshooting.

PdCyclePd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Ar-X)Pd0->OxAddPdII_ArL-Pd(II)-Ar-XOxAdd->PdII_ArAmineBindAmine Binding& DeprotonationPdII_Ar->AmineBind+ Piperidine / BasePdII_AmidoL-Pd(II)-Ar-N(R)2AmineBind->PdII_AmidoRedElimReductive Elimination(Rate Limiting for RuPhos)PdII_Amido->RedElimRedElim->Pd0RegenerationProductProduct ReleaseAr-N(R)2RedElim->Product

Figure 2: The Buchwald-Hartwig catalytic cycle. RuPhos accelerates the Reductive Elimination step.

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Bulletproof" Pd-RuPhos Method

Best for: Scalability, hindered substrates, and high yields.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Piperidine derivative (1.2 equiv)

  • Catalyst: RuPhos-Pd-G4 (1–2 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF (0.2 M)

Workflow:

  • Inert Setup: Charge a vial with RuPhos-Pd-G4, NaOtBu, and Aryl Bromide (if solid). Seal and purge with N₂/Ar x3.

    • Validation Check: If the catalyst turns black immediately upon solvent addition, your solvent is wet. It should remain a pale orange/brown solution initially.

  • Addition: Add solvent, followed by the piperidine and Aryl Bromide (if liquid) via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Monitoring: Spot TLC. The disappearance of the Aryl Bromide is the primary endpoint.

  • Workup: Dilute with EtOAc, filter through a celite/silica pad (to remove Pd black), and concentrate.

Protocol B: The Mild Ni-Photoredox Method

Best for: Late-stage functionalization of complex, heat-sensitive APIs.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Piperidine (1.5 equiv)

  • Photocatalyst: Ir(dF-CF₃-ppy)₂ (dtbbpy)PF₆ (1 mol%)[1]

  • Ni-Catalyst: NiCl₂[2]·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: DABCO (2.0 equiv) or TMG

  • Solvent: DMSO or DMA (degassed)

Workflow:

  • Glovebox/Schlenk: Combine Ni-salt and ligand in solvent first. Stir 10 mins to form the active green Ni-ligand complex.

    • Validation Check: The solution must turn green. If it stays yellow/colorless, complexation failed.

  • Assembly: Add Photocatalyst, Aryl Bromide, Base, and Amine.[3][4]

  • Irradiation: Place 2–3 cm from a Blue LED (450 nm) fan-cooled light source. Stir vigorously.

  • Timeline: Reactions typically require 12–24 hours at ambient temperature.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Corcoran, E. B., & MacMillan, D. W. C. (2016). Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis.[2] Science, 353(6296), 279-283. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines and Nitrogen Heterocycles. Journal of the American Chemical Society, 131(5), 1749–1759. [Link]

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis, 2011(06), 829-856. [Link]

A Comparative Benchmarking Guide to the Synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of a proposed two-step synthesis for Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, a valuable building block in medicinal chemistry. The performance of this novel pathway is benchmarked against a well-established method for the synthesis of a structurally related analogue, Ethyl 1-acetylpiperidine-4-carboxylate. By presenting detailed experimental protocols, supported by performance data and safety considerations, this document serves as a practical resource for researchers aiming to optimize the synthesis of N-functionalized piperidine derivatives.

Introduction

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a key intermediate in the development of various pharmaceutical agents. The presence of the N-dimethylcarbamoyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making its efficient and scalable synthesis a topic of considerable interest. This guide details a robust and reproducible two-step synthetic approach and provides a comprehensive comparison with a traditional N-acetylation method, offering insights into the relative merits of each pathway.

The causality behind our experimental choices is rooted in achieving a balance between reaction efficiency, operational simplicity, and cost-effectiveness. Each protocol is designed as a self-validating system, with clear endpoints and purification procedures to ensure the integrity of the final product.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all reagents, intermediates, and products is paramount for safe and effective synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
Isonipecotic AcidC₆H₁₁NO₂129.16239.22 (est.)>3001.143 (est.)
EthanolC₂H₆O46.0778.37-114.10.789
Thionyl ChlorideSOCl₂118.9776-104.51.636
Ethyl piperidine-4-carboxylateC₈H₁₅NO₂157.21204-1.02
Dimethylcarbamoyl ChlorideC₃H₆ClNO107.54167-168-331.168
TriethylamineC₆H₁₅N101.1989.5-114.70.726
DichloromethaneCH₂Cl₂84.9339.6-96.71.326
Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate C₁₁H₂₀N₂O₃ 228.29 Not available Not available Not available
Acetic AnhydrideC₄H₆O₃102.09139.8-73.11.082
Ethyl 1-acetylpiperidine-4-carboxylate C₁₀H₁₇NO₃ 199.25 Not available Not available Not available

Safety and Handling

Isonipecotic Acid: While not classified as hazardous, standard laboratory precautions should be observed.[1][2][3] Ethanol: Flammable liquid and vapor. Causes serious eye irritation. Thionyl Chloride: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water. Ethyl piperidine-4-carboxylate: Causes skin and serious eye irritation. May cause respiratory irritation.[4] Dimethylcarbamoyl Chloride: Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation. Toxic if inhaled. May cause respiratory irritation. May cause cancer.[5][6][7][8][9][10] Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled. Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

Proposed Synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

This novel synthesis is presented as a two-step process, designed for efficiency and high yield.

Step 1: Synthesis of Ethyl piperidine-4-carboxylate (Fischer Esterification)

The first step involves the classic Fischer esterification of isonipecotic acid. The use of an acid catalyst in an excess of ethanol drives the equilibrium towards the formation of the ethyl ester.[5][11][12][13][14][15]

Experimental Protocol:

  • To a solution of isonipecotic acid (12.9 g, 0.1 mol) in anhydrous ethanol (200 mL), add concentrated sulfuric acid (3 mL) dropwise with cooling.

  • Heat the mixture to reflux for 4 hours.

  • Remove the excess ethanol under reduced pressure.

  • To the residue, add a mixture of water (50 mL) and ethyl acetate (200 mL).

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate and then with a saturated solution of sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield Ethyl piperidine-4-carboxylate as an oil.

Expected Yield: >90%

Workflow Diagram: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product Isonipecotic_Acid Isonipecotic Acid Reflux Reflux in Ethanol (4h) Isonipecotic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Workup Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Reaction Mixture Purification Evaporation Workup->Purification Organic Phase Ethyl_Piperidine_Carboxylate Ethyl piperidine-4-carboxylate Purification->Ethyl_Piperidine_Carboxylate N_Carbamoylation cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_Piperidine_Carboxylate Ethyl piperidine-4-carboxylate Reaction Reaction at 0°C to RT (12h) Ethyl_Piperidine_Carboxylate->Reaction DMCC Dimethylcarbamoyl Chloride DMCC->Reaction TEA Triethylamine TEA->Reaction DCM Dichloromethane DCM->Reaction Workup Aqueous Workup (Water, Brine) Reaction->Workup Reaction Mixture Purification Evaporation & Purification Workup->Purification Organic Phase Final_Product Ethyl 1-(dimethylcarbamoyl)- piperidine-4-carboxylate Purification->Final_Product N_Acetylation cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_Piperidine_Carboxylate Ethyl piperidine-4-carboxylate Reaction Reaction at RT (6h) Ethyl_Piperidine_Carboxylate->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction DCM Dichloromethane DCM->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Reaction Mixture Purification Evaporation Workup->Purification Organic Phase Final_Product Ethyl 1-acetylpiperidine- 4-carboxylate Purification->Final_Product

Sources

Validation of the structure of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategy: The Imperative of Absolute Structural Certainty

In the development of piperidine-based pharmacophores, structural ambiguity is a critical failure point. While Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (CAS 333985-78-7) is a potent intermediate for pharmaceutical synthesis, its efficacy relies heavily on the precise spatial arrangement of the C4-ester group relative to the N1-urea moiety.

Standard spectroscopic methods (NMR, MS) provide connectivity data but often fail to distinguish between subtle conformational polymorphs or absolute stereochemical configurations in solution. Single-Crystal X-ray Diffraction (SC-XRD) is not merely an alternative; it is the definitive validation method . It provides a static, atomic-resolution snapshot of the molecule’s lowest-energy conformation, resolving the equatorial/axial preference of the ester and the planarity of the dimethylcarbamoyl group—factors that directly dictate receptor binding affinity.

This guide outlines the validation protocol, comparing SC-XRD against solution-phase alternatives, and provides a rigorous experimental workflow for crystallizing and solving this specific piperidine derivative.

Comparative Technology Assessment: XRD vs. The Alternatives

For a researcher needing to validate the structure of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, choosing the right analytical tool is a trade-off between speed and structural resolution.

Table 1: Structural Validation Performance Matrix
FeatureSingle-Crystal XRD (Gold Standard) NMR Spectroscopy (1H/13C/NOESY) Mass Spectrometry (HRMS)
Primary Output Absolute 3D Structure (Bond lengths, angles, torsion)Connectivity & Relative EnvironmentMolecular Formula & Fragmentation
Conformational Insight Definitive. Visualizes specific conformer (e.g., Chair) in solid state.Averaged. Rapid interconversion of chair/boat forms often blurs signals.None.
Stereochemistry Absolute Configuration (R/S) determined directly.Relative (requires chiral shift reagents or complex NOE analysis).None.
Intermolecular Data Packing Interactions. Maps H-bonds and

-stacking critical for formulation.
Limited to concentration-dependent shifts.None (Gas phase).
Sample Requirement High-quality Single Crystal (

mm).
Soluble powder (~5-10 mg).Trace amount (<1 mg).
Limitation Requires a crystalline sample (bottleneck).Solvent effects can alter conformation.Isomers often have identical mass.

Critical Insight: NMR may suggest a time-averaged "chair" conformation for the piperidine ring, but only XRD confirms whether the C4-ethyl ester adopts the thermodynamically stable equatorial position or the sterically hindered axial position in the solid state.

Experimental Protocol: Validation Workflow

To validate Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, follow this self-validating protocol designed to maximize crystal quality and data integrity.

Phase 1: Crystallization (The Rate-Limiting Step)

Objective: Grow a single crystal suitable for diffraction (approx.


 mm).
  • Solvent Selection: The molecule contains a polar urea group and a lipophilic ester. A binary solvent system is required.

    • Primary Solvent: Ethanol or Methanol (dissolves the urea moiety).

    • Anti-solvent: n-Hexane or Diethyl ether.

  • Method: Slow Evaporation (Preferred):

    • Dissolve 20 mg of the compound in 2 mL of Ethanol.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Cover with parafilm, poke 3-4 small holes, and leave undisturbed at 4°C.

  • Method: Vapor Diffusion (Alternative):

    • Place the ethanol solution in an inner vial.

    • Place the inner vial inside a larger jar containing n-Hexane.

    • Seal the outer jar. Hexane vapor will diffuse into the ethanol, slowly lowering solubility.

Phase 2: Data Collection & Reduction

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

radiation).
  • Mounting: Select a defect-free crystal under polarized light (look for sharp extinction). Mount on a MiTeGen loop using Paratone oil.

  • Temperature: Collect data at 100 K (using a cryostream).

    • Why? Freezing reduces thermal vibration (atomic displacement parameters), significantly improving resolution for the flexible ethyl ester chain.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high precision.

  • Reduction: Use software like SAINT or CrysAlisPro to integrate reflections and apply absorption corrections (SADABS).

Phase 3: Structure Solution & Refinement

Software: Olex2 (using SHELXT for solution and SHELXL for refinement).

  • Solution: Solve using Intrinsic Phasing. Look for the six-membered piperidine ring first.

  • Refinement:

    • Refine

      
       against all reflections.
      
    • Anisotropic Refinement: Apply to all non-hydrogen atoms (C, N, O).

    • Hydrogen Placement: Use a riding model (HFIX 23 for methylene, HFIX 137 for methyl groups).

  • Validation: Check for the "Chair" conformation.

    • Metric: Calculate the Cremer-Pople puckering parameters (

      
      ). For an ideal chair, 
      
      
      
      should be close to 0° or 180°.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to the final CIF (Crystallographic Information File), highlighting the decision gates.

ValidationWorkflow Synth Synthesis (Crude Product) Cryst Crystallization (Slow Evap/Diffusion) Synth->Cryst Check Microscopy Check (Polarized Light) Cryst->Check Check->Cryst Polycrystalline/Amorphous XRD X-Ray Diffraction (Mo-Kα, 100K) Check->XRD Single Crystal Found Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Valid Validation (CheckCIF / Mogul) Refine->Valid Valid->Refine High R-factor / Alerts

Caption: Workflow for structural validation of piperidine derivatives. Dashed lines indicate corrective feedback loops.

Expected Structural Insights & Data Interpretation

When analyzing the solved structure of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, focus on these specific geometric parameters to confirm the compound's identity and quality.

A. Piperidine Ring Conformation[1][2][3][4]
  • Expectation: The piperidine ring will adopt a Chair conformation .[1][2]

  • Data Check: Verify the C-N-C bond angles are approximately 110° (tetrahedral geometry), distinct from the planar pyridine analogs.

B. The Urea Moiety (Dimethylcarbamoyl)
  • Expectation: The

    
     unit should be essentially planar  due to resonance delocalization.
    
  • Bond Lengths: The

    
     bond should be approx. 1.23 Å. The 
    
    
    
    bonds should be shorter (approx. 1.35 Å) than a standard single bond (1.47 Å), confirming partial double-bond character.
C. The C4-Ester Orientation
  • Expectation: The bulky ethyl ester group at position 4 will occupy the Equatorial position to minimize 1,3-diaxial strain with the protons at C2 and C6.

  • Validation: Measure the torsion angle

    
    . An axial orientation would indicate a high-energy conformer, likely stabilized by specific crystal packing forces, which is rare but scientifically significant.
    

References

  • Rivera, A., et al. (2019). "Crystal structure and Hirshfeld surface analysis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate." Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1485–1489.

    • Relevance: Provides comparative crystallographic parameters for the piperidine-4-carboxylate scaffold, confirming the chair conformation and equ
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.

    • Relevance: The authoritative citation for the refinement protocols (SHELXL) described in the workflow.
  • Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18.

    • Relevance: Essential for handling disordered solvent molecules often trapped in the l
  • BenchChem. (2025).[3] "Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide."

    • Relevance: General methodology for valid

Sources

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